Benzo[b][1,8]naphthyridine
Description
Evolution of Naphthyridine Chemistry
Naphthyridines are a class of heterocyclic compounds composed of two fused pyridine (B92270) rings. nih.gov There are six possible isomers of naphthyridine, distinguished by the relative positions of the two nitrogen atoms in the bicyclic structure. nih.govacs.org The first derivative of a naphthyridine, specifically a 1,8-naphthyridine (B1210474), was synthesized in 1893. nih.gov Initially, the nomenclature was inconsistent, leading to some confusion in early literature. digitallibrary.co.in However, by 1936, the name "naphthyridines" was officially adopted in Chemical Abstracts. nih.gov
The synthesis of naphthyridines has evolved significantly over the years. Early methods often mirrored those used for quinoline (B57606) synthesis, such as the Skraup reaction, which involves the reaction of an aminopyridine with glycerol (B35011) in the presence of an oxidizing agent and sulfuric acid. acs.orgekb.eg While effective, these early methods could be harsh and sometimes produced low yields. clockss.orgthieme-connect.com Over time, more refined and efficient synthetic routes have been developed, including the Gould-Jacobs reaction, Friedländer synthesis, and various multi-component reactions. ekb.egacs.orgnih.govnih.gov These advancements have made naphthyridine derivatives more accessible for research and development. researchgate.net
Among the different isomers, 1,8-naphthyridines have historically received considerable attention, partly due to the discovery of the antimicrobial properties of nalidixic acid, a notable 1,8-naphthyridine derivative. digitallibrary.co.in This discovery spurred further investigation into the biological activities of this particular scaffold. digitallibrary.co.in
Significance of Fused Polycyclic Aromatic Nitrogen Heterocycles in Contemporary Research
Fused polycyclic aromatic nitrogen heterocycles (PANHs) are a broad class of organic compounds that feature multiple fused aromatic rings, with at least one ring containing a nitrogen atom. researchgate.netbeilstein-journals.org These compounds are of immense interest in modern research due to their diverse and significant biological and material properties. researchgate.netnumberanalytics.comopenmedicinalchemistryjournal.com
Nitrogen-containing heterocycles are ubiquitous in nature, forming the core structures of many essential biological molecules like nucleic acids, vitamins, and alkaloids. rsc.orgnih.gov The presence of nitrogen atoms in these fused ring systems imparts unique electronic and chemical properties. openmedicinalchemistryjournal.com They can readily participate in hydrogen bonding, a crucial interaction in biological systems, which contributes to their ability to bind to targets like DNA and proteins. rsc.orgnih.gov
The structural diversity of PANHs is vast, allowing for the fine-tuning of their properties through chemical modification. numberanalytics.com This has led to their application in various fields:
Pharmaceuticals: Many PANHs exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netnumberanalytics.comnih.govnih.gov Their ability to intercalate with DNA and inhibit key enzymes makes them valuable scaffolds in drug discovery. researchgate.net
Materials Science: The unique optoelectronic properties of PANHs make them suitable for use in organic light-emitting diodes (OLEDs), organic semiconductors, and fluorescent probes. beilstein-journals.orgrsc.org
Catalysis: Nitrogen heterocycles can act as ligands for metal catalysts, enhancing their activity and selectivity in various chemical reactions. numberanalytics.com
Recent research has also highlighted the environmental significance of PANHs, as they have been identified as components of atmospheric brown carbon, contributing to light absorption in the atmosphere. mdpi.com The continued exploration of PANHs promises to yield new discoveries and applications across multiple scientific disciplines.
Overview of Benzo[b]researchgate.netrsc.orgnaphthyridine as a Distinct Heterocyclic Scaffold
Benzo[b] researchgate.netrsc.orgnaphthyridine is a specific type of PANH where a benzene (B151609) ring is fused to a 1,8-naphthyridine core. chemspider.com This fusion results in a tetracyclic aromatic system with the molecular formula C₁₂H₈N₂. chemspider.com The structure is planar and combines the features of both a naphthyridine and a fused benzene ring, leading to a unique set of chemical and physical properties.
The synthesis of the benzo[b] researchgate.netrsc.orgnaphthyridine scaffold can be achieved through various methods. One of the earlier reported methods is the Skraup reaction of 2-aminoquinoline (B145021), although this approach often resulted in poor yields. clockss.org More efficient and versatile synthetic strategies have since been developed. These include:
Three-component reactions: These methods involve the one-pot reaction of three different starting materials, often catalyzed by an acid or a base, to construct the benzo[b] researchgate.netrsc.orgnaphthyridine core in a single step with good yields. researchgate.netacs.orgnih.gov For instance, the reaction of 2-chloroquinoline-3-carbaldehyde, a 1,3-dicarbonyl compound, and an enaminone catalyzed by L-proline is an effective method. acs.orgnih.gov
Dehydrogenation: Another approach involves the dehydrogenation of a saturated precursor, such as 5,6,7,8-tetrahydro-1,9-diazaanthracene, to form the aromatic benzo[b] researchgate.netrsc.orgnaphthyridine. clockss.org
From Morita–Baylis–Hillman adducts: A novel procedure utilizes the reaction of Morita–Baylis–Hillman adduct acetates with primary amines or ammonium (B1175870) acetate (B1210297) to produce benzo[b] researchgate.netrsc.orgnaphthyridine-3-carboxylate derivatives in excellent yields under mild conditions. thieme-connect.com
The benzo[b] researchgate.netrsc.orgnaphthyridine scaffold serves as a versatile building block for the synthesis of more complex molecules and has been investigated for its potential applications in medicinal chemistry and material science. mdpi.com
Emergence of Research Themes for Benzo[b]researchgate.netrsc.orgnaphthyridine Derivatives
Research into benzo[b] researchgate.netrsc.orgnaphthyridine derivatives has gained momentum, with several key themes emerging. These themes are primarily driven by the interesting biological and photophysical properties exhibited by this class of compounds.
One of the most prominent research areas is the exploration of the medicinal chemistry potential of benzo[b] researchgate.netrsc.orgnaphthyridine derivatives. Studies have indicated that these compounds possess a range of biological activities, including:
Antitumor and Anticancer Activity: Several benzo[b] researchgate.netrsc.orgnaphthyridine derivatives have been synthesized and evaluated for their potential as anticancer agents. mdpi.comresearchgate.net Their mechanism of action is thought to involve DNA binding and the inhibition of key enzymes involved in cell proliferation. mdpi.com
Antimicrobial Activity: The naphthyridine core is known for its antimicrobial properties, and this activity extends to some benzo[b] researchgate.netrsc.orgnaphthyridine derivatives. mdpi.comnih.gov
Trypanocidal Activity: Research has shown that certain derivatives of this scaffold exhibit activity against trypanosomes, the parasites responsible for diseases like sleeping sickness. mdpi.com
Multidrug Resistance (MDR) Modulation: A significant area of research focuses on the ability of benzo[b] researchgate.netrsc.orgnaphthyridine derivatives to reverse multidrug resistance in cancer cells. researchgate.net Many have been shown to be more effective than reference drugs in sensitizing resistant tumor cells to chemotherapy. researchgate.net
Another emerging research theme is the investigation of the photophysical properties of benzo[b] researchgate.netrsc.orgnaphthyridine derivatives. Their fused aromatic structure gives rise to fluorescence, and researchers are exploring their potential use as:
Fluorescent Probes: The fluorescent nature of these compounds makes them candidates for use in biological imaging and as probes for detecting specific analytes. rsc.org
The development of novel synthetic methodologies to access a wider variety of benzo[b] researchgate.netrsc.orgnaphthyridine derivatives with diverse substitution patterns remains a continuous and important research effort. researchgate.netthieme-connect.comacs.orgrsc.org This includes the use of metal-free cascade reactions and multi-component strategies to create libraries of these compounds for further screening and application development. rsc.org
Data Tables
Table 1: Selected Synthetic Methods for Benzo[b] researchgate.netrsc.orgnaphthyridine Derivatives
| Method | Starting Materials | Catalyst/Reagents | Key Features | Reference |
| Three-Component Reaction | 2-amino-4-methylquinoline, aromatic aldehydes, malononitrile | Bismuth(III) chloride | One-pot, high yields, room temperature. | researchgate.net |
| Three-Component Reaction | 2-chloroquinoline-3-carbaldehyde, 1,3-dicarbonyl compounds, enaminones | L-proline | Environmentally friendly, good yields, convenient. | acs.orgnih.gov |
| Dehydrogenation | 5,6,7,8-tetrahydro-1,9-diazaanthracene | Palladium on charcoal | Synthesis of the parent benzo[b] researchgate.netrsc.orgnaphthyridine. | clockss.org |
| From Morita–Baylis–Hillman Adducts | Morita–Baylis–Hillman adduct acetates, primary amines/ammonium acetate | --- | Mild conditions, excellent yields. | thieme-connect.com |
| Intermolecular Cascade Annulation | ortho-halogenated quinolonechalcones, aminomaleimides | Metal-free | Synthesis of dihydrobenzo[b] researchgate.netrsc.orgnaphthyridine-ylidene-pyrrolidinetriones. | rsc.org |
Table 2: Reported Biological Activities of Benzo[b] researchgate.netrsc.orgnaphthyridine Derivatives
| Biological Activity | Description | Reference |
| Antitumor/Anticancer | Exhibit cytotoxic effects and may induce apoptosis in cancer cell lines. | mdpi.comresearchgate.net |
| Antimicrobial | Show activity against various bacterial and fungal strains. | mdpi.comnih.gov |
| Trypanocidal | Active against trypanosomes. | mdpi.com |
| DNA Binding | The planar structure allows for intercalation with DNA. | mdpi.com |
| Multidrug Resistance Reversal | Can reverse multidrug resistance in tumor cells, making them more susceptible to chemotherapy. | researchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
261-00-7 |
|---|---|
Molecular Formula |
C12H8N2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
benzo[b][1,8]naphthyridine |
InChI |
InChI=1S/C12H8N2/c1-2-6-11-9(4-1)8-10-5-3-7-13-12(10)14-11/h1-8H |
InChI Key |
BJVCSICIEDHBNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=NC3=N2 |
Origin of Product |
United States |
Synthetic Methodologies for Benzo B 1,8 Naphthyridine Derivatives
Classical Ring-Closure Reactions for Benzo[b]materials.internationalresearchgate.netnaphthyridine Core Synthesis
Traditional synthetic routes to the benzo[b] materials.internationalresearchgate.netnaphthyridine core predominantly rely on cyclization and condensation reactions that have long been mainstays of heterocyclic chemistry. These methods typically involve the formation of one or more rings in the final steps of the synthesis from carefully chosen precursors.
Intramolecular Cyclization Pathways
Intramolecular cyclization involves the formation of a new ring from a single molecule containing all the necessary atoms. The Skraup reaction, a classic method for quinoline (B57606) synthesis, has been adapted for benzo[b] materials.internationalresearchgate.netnaphthyridines. One such approach involves the reaction of 2-aminoquinoline (B145021) with reagents like glycerol (B35011) under acidic conditions, though yields can be modest. sioc-journal.cn A more contemporary example of intramolecular cyclization is the dehydrogenation of a pre-formed, partially saturated precursor, 5,6,7,8-tetrahydro-1,9-diazaanthracene, to yield the fully aromatic benzo[b] materials.internationalresearchgate.netnaphthyridine. sioc-journal.cn
Another powerful intramolecular strategy is the free-radical xanthate-mediated cyclization, which has been used to prepare the related 1,2,3,4-tetrahydro materials.internationalresearchgate.netnaphthyridine backbone. researchgate.net This method avoids the use of tin reagents and provides good yields from 2,6-dichloropyridine (B45657) precursors. researchgate.net Furthermore, intramolecular cyclization of enaminone intermediates, often synthesized from trifluoroacetylated cycloalkenes, can be achieved using strong acids like polyphosphoric acid (PPA) to construct the fused ring system. nih.gov
| Intramolecular Method | Precursor(s) | Key Reagents/Conditions | Product Type | Reference(s) |
| Skraup Reaction | 2-Aminoquinoline, Glycerol | H₂SO₄, Oxidizing agent | Benzo[b] materials.internationalresearchgate.netnaphthyridine | sioc-journal.cnresearchgate.net |
| Dehydrogenation | 5,6,7,8-Tetrahydro-1,9-diazaanthracene | 20% Palladium on charcoal, p-cymene, 180°C | Benzo[b] materials.internationalresearchgate.netnaphthyridine | sioc-journal.cn |
| Xanthate-Mediated Radical Cyclization | 2,6-Dichloropyridine derivatives | Xanthate, Radical initiator | Tetrahydro materials.internationalresearchgate.netnaphthyridine | researchgate.net |
| Enaminone Cyclization | Trifluoroacetylated cycloalkene-derived enaminones | Polyphosphoric Acid (PPA) | Cycloalka[b] materials.internationalresearchgate.netnaphthyridines | nih.gov |
Intermolecular Condensation Approaches
Intermolecular condensation reactions involve the joining of two or more separate molecules to build the final heterocyclic core. The Friedländer annulation is one of the most effective and widely used methods, typically involving the condensation of a 2-aminopyridine (B139424) derivative bearing a carbonyl group (like 2-aminonicotinaldehyde) with a compound containing an activated α-methylene group. ntu.edu.sg This reaction can be catalyzed by either acids or bases. ntu.edu.sg
Multi-component reactions (MCRs) represent a highly efficient intermolecular approach. A notable example is the one-pot, three-component synthesis of functionalized benzo[b] materials.internationalresearchgate.netnaphthyridines from 2-chloroquinoline-3-carbaldehyde, a 1,3-dicarbonyl compound, and an amine source like enaminones or ammonium (B1175870) acetate (B1210297). ufsm.brnih.govrsc.org These reactions, often catalyzed by an organocatalyst such as L-proline, proceed with high atom economy and operational simplicity. nih.govrsc.org Another three-component strategy involves the reaction of 2-amino-4-methylquinoline, various aromatic aldehydes, and malononitrile, catalyzed by Bismuth(III) chloride, to afford a range of derivatives in high yields at room temperature. ufsm.br
| Intermolecular Method | Reactants | Catalyst/Conditions | Product Type | Reference(s) |
| Friedländer Annulation | 2-Aminonicotinaldehyde, α-Methylene carbonyl compounds | Acid or Base catalysis (e.g., NaOH, TABO) | Substituted 1,8-Naphthyridines | researchgate.netntu.edu.sg |
| Three-Component Reaction | 2-Chloroquinoline-3-carbaldehyde, 1,3-Dicarbonyl compounds, Enaminones | L-Proline, EtOH | Functionalized Benzo[b] materials.internationalresearchgate.netnaphthyridines | nih.govrsc.org |
| Three-Component Reaction | 2-Amino-4-methylquinoline, Aromatic aldehydes, Malononitrile | Bismuth(III) chloride | Functionalized Benzo[b] materials.internationalresearchgate.netnaphthyridines | ufsm.br |
| Ullmann Condensation | 2-Halonicotinic acid, Substituted anilines | Copper catalyst | 2-Anilinonicotinic acids (precursors) |
Modern Approaches to Benzo[b]materials.internationalresearchgate.netnaphthyridine Scaffold Construction
Recent advancements in synthetic organic chemistry have introduced more sophisticated and efficient methods for constructing the benzo[b] materials.internationalresearchgate.netnaphthyridine scaffold. These modern techniques often offer advantages in terms of yield, selectivity, and functional group tolerance compared to classical methods.
Transition-Metal-Catalyzed Cross-Coupling Strategies
Transition-metal catalysis, particularly with palladium, rhodium, and cobalt, has become a powerful tool for forging the C-C and C-N bonds necessary for the benzo[b] materials.internationalresearchgate.netnaphthyridine core. Palladium-catalyzed tandem reactions, such as an amination followed by a conjugate addition, have been developed to construct 1,8-naphthyridin-4(1H)-one frameworks from o-haloaryl acetylenic ketones and primary amines. Similarly, cobalt-catalyzed [2+2+2] cyclizations of dialkynylnitriles provide efficient access to related tetrahydro-1,6-naphthyridine systems.
A rhodium(III)-catalyzed C-H activation and annulation domino reaction between benzimidates and CF₃-imidoyl sulfoxonium ylides has been reported to produce trifluoromethyl-containing 1H-benzo[de] materials.internationalresearchgate.netnaphthyridines with good yields and broad substrate scope. sioc-journal.cn
Domino and Cascade Reaction Sequences
Domino and cascade reactions allow for the formation of multiple bonds in a single synthetic operation, significantly increasing efficiency. An intermolecular cascade annulation has been discovered for the synthesis of dihydrobenzo[b] materials.internationalresearchgate.netnaphthyridine-ylidene-pyrrolidinetriones. Another prominent example is the three-component domino reaction of 2-chloroquinoline-3-carbaldehyde, 1,3-dicarbonyl compounds, and enaminones, which proceeds under mild, L-proline-catalyzed conditions to give highly functionalized benzo[b] materials.internationalresearchgate.netnaphthyridine derivatives. nih.govrsc.org This approach is lauded for its environmental friendliness and operational simplicity. nih.govrsc.org
| Modern Method | Key Transformation | Catalyst/Reagents | Product Type | Reference(s) |
| Pd-Catalyzed Tandem Amination | Domino Amination/Conjugate Addition | Palladium catalyst | Benzo[b] materials.internationalresearchgate.netnaphthyridin-4(1H)-ones | |
| Rh-Catalyzed C-H Activation | C-H Activation/Annulation | Rhodium(III) catalyst, AgSbF₆ | CF₃-Benzo[de] materials.internationalresearchgate.netnaphthyridines | sioc-journal.cn |
| L-Proline Catalyzed Domino Reaction | Three-Component Condensation | L-Proline | Functionalized Benzo[b] materials.internationalresearchgate.netnaphthyridines | nih.govrsc.org |
| Cascade Annulation | Intermolecular Cascade Annulation | - | Dihydrobenzo[b] materials.internationalresearchgate.netnaphthyridine-ylidene-pyrrolidinetriones |
Photocatalytic and Electrocatalytic Synthetic Routes
The use of light and electricity to drive chemical reactions offers green and sustainable alternatives to traditional thermal methods. While still an emerging field for this specific heterocycle, photocatalysis has shown promise. A visible-light-driven iridium photocatalyst has been successfully employed for the regioselective synthesis of phenanthridines, and this methodology was extended to produce a benzo[c] materials.internationalresearchgate.netnaphthyridine derivative. The reaction proceeds via energy transfer from the excited Ir catalyst to the substrate rather than through an electron transfer mechanism. In a related development, a manganese-based photocatalyst enables the synthesis of quinolines and naphthyridines from ortho-aminobenzyl alcohols and ketones under aerobic conditions with visible light. ufsm.br
Direct electrocatalytic synthesis of the benzo[b] materials.internationalresearchgate.netnaphthyridine core is not yet well-established. Research in this area has instead focused on the electrochemical properties of the synthesized molecules. For instance, studies have explored the potential for electropolymerization of benzo[b] materials.internationalresearchgate.netnaphthyridine-5(10H)-one and its thione analogue to form electrode modifiers, indicating their suitability as monomers in electrochemical applications. materials.internationalresearchgate.net These investigations lay the groundwork for future developments in the direct electrosynthesis of this important heterocyclic system.
Functionalization and Derivatization Strategies of the Benzo[b]naphthyridine Core
The strategic modification of the benzo[b]naphthyridine nucleus is crucial for tailoring its physicochemical and biological properties. This is achieved through a variety of chemical transformations that allow for the introduction of diverse functional groups at specific positions of the heterocyclic system.
Direct C-H Functionalization Methodologies
Direct C-H functionalization has emerged as a powerful and atom-economical tool for the derivatization of benzo[b]naphthyridines, avoiding the pre-functionalization steps often required in traditional cross-coupling reactions. Palladium-catalyzed C-H arylation has been a particularly fruitful area of research. For instance, studies have demonstrated the direct C-H arylation of benzo[b]naphthyridines with various aryl halides. These reactions often proceed with high regioselectivity, targeting the C2 and C4 positions of the naphthyridine core, which are activated by the adjacent nitrogen atoms.
Recent research has highlighted the use of palladium catalysts in the C-H arylation of 1-aryl-1,2,3,4-tetrahydrobenzo[b]naphthyridin-2-ones. This methodology allows for the introduction of an aryl group at the C-10 position, providing a route to novel derivatives with potential applications in medicinal chemistry. The reaction conditions, including the choice of catalyst, ligand, and solvent, are critical for achieving high yields and selectivity.
The development of C-H/C-H cross-coupling reactions represents a further advancement, enabling the direct linkage of two different C-H bonds. While still a developing area for this specific heterocycle, the principles established for other N-heterocycles suggest significant potential for future applications in benzo[b]naphthyridine chemistry.
Regioselective Substitution Reactions
The inherent electronic properties of the benzo[b]naphthyridine ring system govern the regioselectivity of its substitution reactions. The electron-deficient nature of the pyrimidine (B1678525) and pyridine (B92270) rings facilitates nucleophilic aromatic substitution (SNAr), while the benzene (B151609) ring is more amenable to electrophilic attack, provided the conditions are carefully controlled.
Halogenation is a common first step for further derivatization. For example, the treatment of benzo[b]naphthyridin-5(6H)-one with phosphoryl chloride or bromide can selectively install a halogen at the C5 position. This halogenated intermediate then serves as a versatile handle for introducing a wide array of nucleophiles, such as amines, alcohols, and thiols, through SNAr reactions.
The precise control of regioselectivity is a significant challenge. However, by tuning the electronic nature of existing substituents and carefully selecting the reaction conditions, it is possible to direct incoming groups to specific sites. For instance, the presence of an activating group can influence the position of subsequent electrophilic or nucleophilic attack.
Below is a table summarizing selected regioselective substitution reactions on the benzo[b]naphthyridine core.
| Starting Material | Reagent(s) | Position of Substitution | Product Type |
| Benzo[b]naphthyridin-5(6H)-one | POCl₃ | C5 | 5-Chlorobenzo[b]naphthyridine |
| 5-Chlorobenzo[b]naphthyridine | R-NH₂ | C5 | 5-Aminobenzo[b]naphthyridine derivatives |
| Benzo[b]naphthyridine | N-Bromosuccinimide | Multiple possible | Brominated benzo[b]naphthyridines |
Peripheral Functionalization for Targeted Property Modulation
Peripheral functionalization involves the modification of the outer positions of the benzo[b]naphthyridine scaffold to fine-tune its properties for specific applications, such as in materials science or as therapeutic agents. By introducing electron-donating or electron-withdrawing groups, or by extending the π-conjugation of the system, researchers can modulate the electronic, optical, and biological characteristics of the molecule.
For example, the introduction of aryl or heteroaryl groups at the periphery of the benzo[b]naphthyridine core can significantly alter its photophysical properties, leading to compounds with potential applications as organic light-emitting diode (OLED) materials or fluorescent probes. The strategic placement of these substituents can influence the intramolecular charge transfer (ICT) characteristics, resulting in tunable emission wavelengths.
Furthermore, the attachment of specific pharmacophores or targeting moieties to the benzo[b]naphthyridine backbone is a key strategy in drug discovery. This allows for the development of derivatives with enhanced potency, selectivity, or pharmacokinetic profiles.
Sustainable and Green Chemistry Aspects in Benzo[b]naphthyridine Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex heterocyclic molecules like benzo[b]naphthyridines. The focus is on developing more environmentally benign and efficient synthetic routes that minimize waste and energy consumption.
Solvent-Free and Aqueous Media Syntheses
The use of alternative reaction media is a cornerstone of green chemistry. Solvent-free (solid-state) reactions and syntheses conducted in water are highly desirable as they reduce the reliance on volatile and often toxic organic solvents.
Several multi-component reactions for the synthesis of benzo[b]naphthyridine derivatives have been adapted to proceed under solvent-free conditions, often with the aid of a catalyst. These reactions typically involve the condensation of an aromatic amine, an aldehyde, and an active methylene (B1212753) compound. The absence of a solvent can lead to higher reaction rates, easier product isolation, and a significant reduction in waste.
Similarly, conducting these syntheses in aqueous media is an attractive alternative. The use of surfactants or phase-transfer catalysts can help to overcome the solubility issues of organic reactants in water. The hydrophobic effect can also play a role in promoting the desired reaction pathways in an aqueous environment.
Microwave-Assisted and Mechanochemical Syntheses
Microwave-assisted organic synthesis (MAOS) has been shown to be a powerful tool for accelerating the synthesis of benzo[b]naphthyridine derivatives. The rapid heating provided by microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. The Friedländer annulation, a classical method for quinoline and naphthyridine synthesis, has been successfully adapted to microwave conditions for the preparation of benzo[b]naphthyridines.
Mechanochemistry, which involves conducting reactions in the solid state through grinding or milling, is another emerging green synthetic technique. This solvent-free method can induce chemical transformations through mechanical force, leading to unique reactivity and product selectivity. While the application of mechanochemistry to benzo[b]naphthyridine synthesis is still in its early stages, it holds promise for the development of highly efficient and sustainable synthetic protocols.
The table below provides a comparative overview of green synthetic methods for benzo[b]naphthyridines.
| Synthetic Method | Key Advantages | Typical Reaction |
| Solvent-Free Synthesis | Reduced waste, simplified workup, potential for higher rates | Multi-component condensation |
| Aqueous Media Synthesis | Environmentally benign solvent, potential for unique reactivity | Catalyzed condensation reactions |
| Microwave-Assisted Synthesis | Drastically reduced reaction times, often higher yields | Friedländer annulation |
| Mechanochemical Synthesis | Solvent-free, energy-efficient, potential for novel reactivity | Solid-state condensation |
Advanced Structural Characterization of Benzo B 1,8 Naphthyridine Systems
Crystallographic Analysis of Benzo[b]nih.govlew.ronaphthyridine and its Derivatives
Crystallographic techniques, particularly single-crystal X-ray diffraction, have been instrumental in providing a definitive and high-resolution view of the molecular and supramolecular structure of benzo[b] nih.govlew.ronaphthyridine systems.
Single-Crystal X-ray Diffraction: Elucidation of Molecular Geometry and Conformation
Single-crystal X-ray diffraction analysis offers unambiguous determination of bond lengths, bond angles, and torsional angles, thereby defining the precise geometry of the benzo[b] nih.govlew.ronaphthyridine framework. For instance, the structure of a functionalized benzo[b] nih.govlew.ronaphthyridine derivative was confirmed by X-ray diffraction analysis, providing concrete evidence of its molecular conformation. acs.org In another study, the analysis of 1-benzyl-2-phenylbenzo[b] nih.govlew.ronaphthyridin-4(1H)-one revealed a partially twisted heterocyclic system. uni-rostock.de This twisting, indicated by specific out-of-plane angles, highlights the conformational flexibility of the ring system, which can be influenced by the nature and position of its substituents. uni-rostock.de
The planarity of the fused ring system is a key feature. In 10-methoxybenzo[g]imidazo[1,2-a] nih.govlew.ronaphthyridine-4-carbonitrile, the benzo[g]imidazo[1,2-a]-1,8-naphthyridine core is nearly planar, with a root-mean-square deviation of the non-hydrogen atoms from the mean plane being just 0.044 Å. nih.gov This planarity facilitates significant intermolecular interactions. Substituents can, however, induce deviations from this planarity. For example, crystallographic data for related benzo[b]naphthyridin-4(1H)-ones show that substituents like a 2-chlorobenzyl group can introduce significant torsional angles. vulcanchem.com
Interactive Table: Selected Crystallographic Data for Benzo[b] nih.govlew.ronaphthyridine Derivatives
| Compound | Crystal System | Space Group | Key Geometric Features | Reference |
| 4-Amino-1,2,6,7,8,9-hexahydro-2-oxo-5-phenyl-benzo[b] nih.govlew.ronaphthyridin-3-carbonitrile | Not specified | Not specified | Structure confirmed by single crystal X-ray analysis. | nih.gov |
| 1-Benyl-2-phenylbenzo[b] nih.govlew.ronaphthyridin-4(1H)-one | Triclinic | Not specified | Heterocyclic system partially twisted by 3.33° and 2.16° out of plane. | uni-rostock.de |
| 10-Methoxybenzo[g]imidazo[1,2-a] nih.govlew.ronaphthyridine-4-carbonitrile | Monoclinic | P2₁/c | Nearly planar geometry (r.m.s. deviation = 0.044 Å). | nih.gov |
| 6,9-Dichloro-benzo[c] nih.govlew.ronaphthyridine (related structure) | Not specified | Not specified | C–Cl bond lengths are approximately 1.736 Å. | vulcanchem.com |
Investigation of Intermolecular Interactions (e.g., π-π Stacking, Hydrogen Bonding) in Crystal Lattices
The arrangement of molecules in the crystalline state is governed by a network of intermolecular interactions. In benzo[b] nih.govlew.ronaphthyridine derivatives, hydrogen bonding and π-π stacking are prominent forces that dictate the crystal packing. researchgate.net
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions. researchgate.net In related naphthyridine co-crystals, this analysis has been used to examine molecular shapes and identify the significant intermolecular interactions, which include N-H···N, N-H···O, and π-π stacking interactions that lead to the formation of molecular ribbons and layers. researchgate.net The importance of CH–π interactions has also been highlighted in the molecular packing of related benzo[h]quinoline (B1196314) complexes. rsc.org
Polymorphism and Co-Crystallization Phenomena
Polymorphism, the ability of a compound to exist in more than one crystalline form, and co-crystallization, the formation of a crystalline structure containing two or more different molecules, are critical aspects of solid-state chemistry. mdpi.comgoogle.com While specific studies on the polymorphism of the parent benzo[b] nih.govlew.ronaphthyridine are not extensively detailed in the provided results, the principles of polymorphism are well-established for related heterocyclic systems. google.com
Co-crystallization has been explored as a method to modify the physicochemical properties of materials. acs.org For instance, co-crystals of 2,7-dimethyl-1,8-naphthyridine (B83737) with urea (B33335) and thiourea (B124793) have been prepared and their structures determined by single-crystal X-ray diffraction. researchgate.net These studies reveal how hydrogen bonding and π-π interactions guide the self-assembly of the co-crystals. researchgate.net The investigation of co-crystals of acridine (B1665455), a related aza-aromatic compound, with hydroxybenzaldehyde isomers also demonstrates the formation of intricate hydrogen-bonded networks and π-π interactions. researchgate.net
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution and in the solid state. For complex heterocyclic systems like benzo[b] nih.govlew.ronaphthyridines, advanced NMR techniques are often required for unambiguous assignment of all proton and carbon signals. ipb.pt
Multidimensional NMR Techniques (e.g., 2D HSQC, HMBC, NOESY)
A complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of benzo[b] nih.govlew.ronaphthyridone and 2,4-dimethyl-5-amino-benzo[b] nih.govlew.ronaphthyridine has been achieved through a combination of 1D and 2D NMR experiments. lew.roresearchgate.net
COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks, helping to assign protons within the same spin system. lew.ronih.govslideshare.net For benzo[b] nih.govlew.ronaphthyridone, the COSY spectrum was crucial in assigning the protons of the benzene (B151609) and pyridine (B92270) rings. lew.ro
HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of directly attached heteronuclei, typically ¹³C. nih.govcreative-biostructure.com This experiment is fundamental for assigning carbon atoms that bear protons. lew.ro
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two to four bonds. nih.govcreative-biostructure.com This is particularly valuable for assigning quaternary (non-protonated) carbons by observing their long-range couplings to nearby protons. lew.roresearchgate.net In the study of a benzo[h]naphtho[1,2-b] nih.govresearchgate.netnaphthyridine isomer, HMBC was essential for distinguishing between deshielded protons. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, even if they are not directly connected through bonds. This is useful for determining stereochemistry and conformation. While not explicitly detailed for benzo[b] nih.govlew.ronaphthyridine in the provided results, it is a standard technique for such analyses. slideshare.net
The chemical shifts of protons and carbons in the benzo[b] nih.govlew.ronaphthyridine system are influenced by the electronic environment of the fused rings and the nature of substituents. For example, in benzo[b] nih.govlew.ronaphthyridone, the proton attached to the N-10 atom is the most deshielded, appearing at 12.25 ppm, followed by the pyridinic protons. lew.ro
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Assignment Method | Reference |
| 2 | 8.76 | 151.78 | Comparison, COSY | lew.ro |
| 3 | 7.35 | 118.43 | COSY, HETCOR | lew.ro |
| 4 | 8.58 | 141.61 | Comparison, COSY | lew.ro |
| 4a | - | 122.43 | HMBC | lew.ro |
| 5 | - | 177.13 | DEPT | lew.ro |
| 6 | 8.22 | 115.83 | Comparison, HETCOR | lew.ro |
| 7 | 7.23 | 123.43 | COSY, HETCOR | lew.ro |
| 8 | 7.78 | 134.72 | COSY, HETCOR | lew.ro |
| 9 | 7.64 | 118.48 | COSY, HETCOR | lew.ro |
| 9a | - | 136.30 | HMBC | lew.ro |
| 10 (NH) | 12.25 | - | Comparison | lew.ro |
| 10a | - | 155.28 | HMBC | lew.ro |
Note: HETCOR is an older equivalent of HSQC.
Solid-State NMR Investigations of Aggregated States
While the search results primarily focus on solution-state NMR, solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of molecules in their aggregated or solid forms. It is particularly useful for studying polymorphism, as different crystalline forms will give rise to distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions. It can also provide information on the dynamics of molecules within the crystal lattice. Although specific ssNMR studies on benzo[b] nih.govlew.ronaphthyridine were not found in the provided search results, the application of this technique to complex organic solids is a well-established field of research.
Dynamic NMR Studies of Conformational Equilibria
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the kinetics of conformational changes in molecules. For polycyclic heteroaromatic systems like benzo[b] Current time information in Bangalore, IN.rsc.orgnaphthyridine, which may exhibit conformational isomerism due to steric hindrance or restricted bond rotation, DNMR allows for the quantitative determination of energy barriers associated with these dynamic processes.
While specific DNMR studies focusing exclusively on the parent benzo[b] Current time information in Bangalore, IN.rsc.orgnaphthyridine are not extensively documented in publicly available literature, the principles of this technique can be understood from studies on structurally related heterocyclic systems. For instance, in derivatives of N-benzhydrylformamides, dynamic NMR has been employed to investigate the internal rotations of aromatic and formyl groups. mdpi.com In these studies, temperature-dependent NMR spectra reveal the coalescence of signals as the rate of rotation increases with temperature. mdpi.com This coalescence temperature is then used to calculate the free energy of activation (ΔG‡) for the rotational barrier. mdpi.com
In the context of benzo[b] Current time information in Bangalore, IN.rsc.orgnaphthyridine derivatives, particularly those with bulky substituents on the nitrogen or aromatic rings, restricted rotation around the C-N or C-C bonds could lead to the existence of atropisomers. These are stereoisomers resulting from hindered rotation that are stable enough to be isolated. DNMR would be the ideal method to study the kinetics of their interconversion.
For example, studies on related diazaphenothiazine analogues have shown that the tricyclic system can be planar or folded, depending on the substitution pattern. nih.gov The energy barrier for the interconversion between these conformations can be determined by DNMR. In some derivatives, a significant broadening of proton signals was observed, indicating dynamic phenomena occurring in solution. nih.gov
The following table provides hypothetical data for a substituted benzo[b] Current time information in Bangalore, IN.rsc.orgnaphthyridine derivative, illustrating the type of information that can be obtained from DNMR studies.
| Dynamic Process | Coalescence Temperature (K) | Rate Constant (k) at Tc (s⁻¹) | Energy Barrier (ΔG‡) (kcal/mol) |
| Aryl-N Bond Rotation | 320 | 250 | 15.8 |
| Side-Chain Conformation Exchange | 280 | 150 | 13.5 |
Table 1: Hypothetical DNMR Data for a Substituted Benzo[b] Current time information in Bangalore, IN.rsc.orgnaphthyridine
This table showcases how DNMR can provide precise quantitative data on the energy barriers for different conformational changes within a molecule. The values would be derived from line-shape analysis of the variable-temperature NMR spectra.
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, providing exact mass measurements that allow for the determination of elemental compositions. uni-saarland.de In the analysis of benzo[b] Current time information in Bangalore, IN.rsc.orgnaphthyridine and its derivatives, HRMS confirms the molecular formula, while tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation pathways that provide insights into the compound's structure.
Upon electron impact (EI) or electrospray ionization (ESI), the benzo[b] Current time information in Bangalore, IN.rsc.orgnaphthyridine molecule will form a molecular ion (M+•). The fragmentation of this ion is guided by the inherent stability of the fused aromatic system and the presence of heteroatoms. The fragmentation of heterocyclic compounds often involves the loss of small, stable neutral molecules. libretexts.org For aza-aromatic systems, the expulsion of HCN or N₂ is a common fragmentation pathway.
A plausible fragmentation pathway for benzo[b] Current time information in Bangalore, IN.rsc.orgnaphthyridine could involve the following steps:
Loss of HCN: The molecular ion could undergo a rearrangement to eliminate a molecule of hydrogen cyanide (HCN), a common loss from pyridine-containing rings.
Loss of a second HCN or N₂: The resulting fragment ion could then lose another molecule of HCN or rearrange to expel a molecule of nitrogen gas.
Fragmentation of the benzene ring: Subsequent fragmentation would involve the breakdown of the carbocyclic aromatic ring, leading to smaller charged fragments.
The following table presents a hypothetical fragmentation pattern for Benzo[b] Current time information in Bangalore, IN.rsc.orgnaphthyridine based on these general principles.
| Fragment Ion | Proposed Structure | m/z (Calculated) | Fragmentation Pathway |
| [M]+• | C₁₂H₈N₂ | 180.0687 | Molecular Ion |
| [M-HCN]+• | C₁₁H₇N | 153.0578 | Loss of HCN from the pyridine ring |
| [M-2HCN]+• | C₁₀H₆ | 126.0469 | Sequential loss of a second HCN molecule |
| [C₉H₅]+ | Naphthalenyl cation fragment | 113.0391 | Fragmentation of the remaining carbocyclic structure |
Table 2: Hypothetical High-Resolution Mass Spectrometry Fragmentation Data for Benzo[b] Current time information in Bangalore, IN.rsc.orgnaphthyridine
This table illustrates how the exact masses of fragment ions, as determined by HRMS, can be used to deduce their elemental composition and thereby support a proposed fragmentation mechanism. The "fingerprint" nature of the mass spectrum, with its unique pattern of fragment ions, is a powerful confirmation of the compound's identity. msu.edu
Theoretical and Computational Studies on Benzo B 1,8 Naphthyridine
Quantum Chemical Calculations for Electronic Structure Elucidation
Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of molecules. For the Benzo[b] researchgate.netnaphthyridine scaffold, these studies typically involve methods that solve approximations of the Schrödinger equation, offering deep insights into the molecule's behavior.
The first step in most computational analyses is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. Density Functional Theory (DFT) is a widely used method for this purpose, balancing computational cost with high accuracy. The B3LYP functional is a popular choice within the DFT framework and has been shown to accurately predict the geometries of complex heterocyclic systems. Ab initio methods, while more computationally intensive, can also be employed for higher accuracy.
Table 1: Common DFT Functionals and Basis Sets for Heterocycle Optimization
| Method | Functional | Basis Set | Typical Application |
|---|---|---|---|
| DFT | B3LYP | 6-31G(d,p) | Geometry Optimization, Vibrational Frequencies |
| DFT | M06-2X | 6-311++G(d,p) | Systems with Non-covalent Interactions |
| DFT | PBE0 | def2-TZVP | High Accuracy Geometries, Electronic Properties |
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for predicting the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of electronic excitations from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
For complex derivatives such as those coupling the Benzo[b] researchgate.netnaphthyridine scaffold to other chromophores or metal centers, TD-DFT calculations are essential for assigning the observed absorption bands to specific electronic transitions. These transitions often involve metal-to-ligand charge transfer (MLCT) or π-π* transitions within the aromatic system. Studies on thermally activated delayed fluorescence (TADF) emitters incorporating a dihydropyrido[2,3-b] researchgate.netnaphthyridine donor have utilized TD-DFT to understand the photophysical properties that are critical for applications like Organic Light-Emitting Diodes (OLEDs).
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO acts as an electron donor, so regions of the molecule where the HOMO is localized are susceptible to electrophilic attack.
The LUMO acts as an electron acceptor, and its localization indicates sites prone to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. In computational studies on derivatives, the HOMO-LUMO gap is analyzed to understand how different substituents affect the electronic properties and reactivity of the entire scaffold. For example, DFT studies on various naphthyridine derivatives have been used to calculate the HOMO-LUMO energies to correlate them with potential applications in materials science.
Table 2: Conceptual Data from FMO Analysis
| Parameter | Description | Implication |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to ionization potential; high energy indicates better electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron affinity; low energy indicates better electron-accepting ability. |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the physical movements and dynamic behavior of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system, providing a trajectory that reveals how the molecule behaves in a specific environment.
The behavior of a molecule can change significantly in the presence of a solvent. MD simulations can explicitly model the interactions between the Benzo[b] researchgate.netnaphthyridine scaffold and surrounding solvent molecules (e.g., water, ethanol). These simulations can reveal the formation of hydrogen bonds, the structure of the solvation shell, and how the solvent influences the conformational flexibility of the molecule. This is particularly important for understanding its solubility and behavior in biological media.
A significant application of computational modeling for the Benzo[b] researchgate.netnaphthyridine scaffold is in the field of medicinal chemistry. Molecular docking, a technique often followed by MD simulations, is used to predict how a molecule (the ligand) binds to the active site of a biological target, such as a protein or DNA.
Studies have described the molecular docking of Benzo[b] researchgate.netnaphthyridine derivatives into the active sites of various biological targets. For instance, derivatives have been docked with double-stranded DNA, showing a preference for binding to AT-rich regions. The docking results provide a binding energy score and a predicted binding pose, which helps in understanding the intermolecular interactions (e.g., hydrogen bonds, π-stacking, hydrophobic interactions) that stabilize the ligand-receptor complex. Following docking, MD simulations can be run to assess the stability of this predicted binding pose over time, providing a more dynamic and realistic view of the interaction.
Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling are pivotal computational tools in modern medicinal chemistry and material science. These methodologies are employed to establish a mathematical correlation between the chemical structure of compounds and their biological activities or physical properties. For the benzo[b] worldwidejournals.comnih.govnaphthyridine scaffold and its analogs, these techniques are instrumental in rationalizing structure-activity relationships (SAR), predicting the potency of novel derivatives, and optimizing lead compounds for desired therapeutic or material characteristics. The process typically involves generating a wide array of molecular descriptors, selecting the most relevant ones, and then constructing and validating a predictive model.
Descriptor Generation and Feature Selection
The foundation of any QSAR/QSPR model lies in the numerical representation of molecular structures through descriptors. These descriptors quantify various aspects of a molecule, including its constitutional, topological, geometrical, and electronic features. For benzo[b] worldwidejournals.comnih.govnaphthyridine derivatives, a diverse range of descriptors is calculated using specialized software like Dragon, PaDEL-Descriptors, or Schrödinger's QikProp. nih.govnih.govacs.org These can be broadly categorized as follows:
1D Descriptors: These are the simplest descriptors, derived directly from the molecular formula, such as molecular weight, atom counts, and fragment counts. nih.gov
2D Descriptors: Calculated from the 2D representation of the molecule, these include topological indices, connectivity indices, and autocorrelation descriptors that describe molecular size, branching, and electronic distribution. nih.gov For instance, in QSAR studies of related naphthyridines, descriptors encoding the sum of topological distances between nitrogen atoms (T(N..N)) have been identified as significant. grafiati.com
3D Descriptors: These require the 3D coordinates of the atoms and include descriptors of molecular shape and volume. A prominent application is in Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated around the molecules. koreamed.orgkoreamed.orgkjpp.netglobalresearchonline.net
Quantum-Chemical Descriptors: Properties like the heat of formation and energies of frontier orbitals (HOMO, LUMO) are calculated to describe electronic characteristics and reactivity. Low heat of formation has been linked to the antibacterial activity of some naphthyridine derivatives. nih.govmdpi.com
Once a large pool of descriptors is generated, feature selection becomes crucial to identify the subset that has the most significant correlation with the activity or property of interest, while avoiding model overfitting. Several computational techniques are employed for this purpose:
Genetic Algorithms (GA): These algorithms use principles of natural selection to evolve a population of descriptor subsets to find the optimal combination for model building. nih.gov
Stepwise Multiple Linear Regression (Stepwise-MLR): This method iteratively adds or removes descriptors from the model based on their statistical significance. researchgate.net
Random Forest (RF): An ensemble learning method that can be used for feature selection by ranking descriptors based on their importance in constructing the decision trees. nih.gov
Max-Relevance, Min-Redundancy (mRMR): This approach selects features that have the highest relevance to the target variable while being mutually dissimilar. nih.gov
| Descriptor Category | Examples | Information Encoded | Relevant Software/Method |
|---|---|---|---|
| 1D / 2D Descriptors | Molecular Weight, Atom Counts, Topological Indices (e.g., T(N..N)), Autocorrelation Descriptors (e.g., MATS1i, GATS5m), Fingerprints (e.g., PubchemFP257) | Molecular formula, size, branching, atom connectivity, presence of structural fragments, electronic distribution | Dragon, PaDEL-Descriptors nih.govgrafiati.com |
| 3D Descriptors (Field-based) | Steric Fields, Electrostatic Fields, Hydrophobic Fields, H-Bond Donor/Acceptor Fields | 3D shape, volume, and physicochemical properties distribution in space | CoMFA, CoMSIA koreamed.orgkjpp.netglobalresearchonline.net |
| Quantum-Chemical | Heat of Formation, HOMO/LUMO Energies, Dipole Moment | Electronic structure, stability, and reactivity | Gaussian, GAMESS |
| Physicochemical Properties | LogP (lipophilicity), Polar Surface Area (PSA), Aqueous Solubility (logS), pKa | Pharmacokinetic properties (ADME) | QikProp, MOE |
Development of Predictive Models for Biological and Material Properties
Following descriptor generation and selection, predictive QSAR models are developed using various statistical methods. For benzo[b] worldwidejournals.comnih.govnaphthyridine and related scaffolds, these models have been primarily focused on predicting biological activities, particularly anticancer and antimicrobial effects.
Anticancer Activity: Three-dimensional QSAR studies, such as CoMFA and CoMSIA, have been successfully applied to series of naphthyridine derivatives to model their cytotoxic activity against various human cancer cell lines. koreamed.orgkoreamed.orgkjpp.net In one study on naphthyridine derivatives, highly predictive CoMSIA models were developed for cytotoxicity against HeLa (cervical cancer), HL-60 (leukemia), and PC-3 (prostate cancer) cell lines. koreamed.orgkoreamed.orgkjpp.net The statistical robustness of these models is demonstrated by high cross-validated correlation coefficients (q²) and conventional correlation coefficients (r²). koreamed.orgkoreamed.orgkjpp.net For instance, the model for HeLa cells yielded a q² of 0.857 and an r² of 0.984. koreamed.orgkoreamed.orgkjpp.net The contour maps generated from these models suggested that the C-1 NH and C-4 carbonyl groups of the naphthyridine ring, along with a C-2 naphthyl ring, were critical for cytotoxic activity. koreamed.orgkoreamed.orgkjpp.net
Similarly, a 3D-QSAR study on benzo[c] nih.govkoreamed.orgnaphthyridine analogues as PIM-1 kinase inhibitors yielded statistically significant CoMFA and CoMSIA models. globalresearchonline.net The CoMFA model produced a q² of 0.893 and an r² of 0.989, indicating high internal consistency and predictive power. globalresearchonline.net
| Scaffold | Biological Activity | Model Type | q² | r² | r²pred (Test Set) | Reference |
|---|---|---|---|---|---|---|
| Naphthyridine derivatives | Cytotoxicity vs. HeLa | CoMSIA | 0.857 | 0.984 | 0.966 | koreamed.orgkoreamed.orgkjpp.net |
| Naphthyridine derivatives | Cytotoxicity vs. HL-60 | CoMSIA | 0.777 | 0.937 | 0.913 | koreamed.orgkoreamed.orgkjpp.net |
| Naphthyridine derivatives | Cytotoxicity vs. PC-3 | CoMSIA | 0.702 | 0.983 | 0.974 | koreamed.orgkoreamed.orgkjpp.net |
| Benzo[c] nih.govkoreamed.orgnaphthyridine derivatives | PIM-1 Kinase Inhibition | CoMFA | 0.893 | 0.989 | 0.752 | globalresearchonline.net |
| Benzo[c] nih.govkoreamed.orgnaphthyridine derivatives | PIM-1 Kinase Inhibition | CoMSIA | 0.764 | 0.985 | 0.702 | globalresearchonline.net |
Antimicrobial Activity: QSAR studies have also been conducted to understand the structural requirements for the antimicrobial properties of naphthyridines. For a series of antitubercular compounds, QSAR results indicated that effective antibacterial agents are characterized by a large number of hydrogen bond donors, a low heat of formation, and a low solvent-accessible surface area. nih.govmdpi.com
While fewer QSPR models for material properties of benzo[b] worldwidejournals.comnih.govnaphthyridines are reported, the inherent rigidity and potential for π-π stacking of the fused aromatic system make them candidates for organic electronic materials. Quantum chemical calculations on related benzo[b]chromeno[4,3,2-de] worldwidejournals.comkoreamed.orgnaphthyridines have been performed to evaluate their potential in organic light-emitting diodes (OLEDs), suggesting that such computational approaches are applicable to predict material properties. researchgate.net
Computational Design and Virtual Screening of Novel Benzo[b]worldwidejournals.comnih.govnaphthyridine Analogs
Computational chemistry provides powerful tools for the rational design and discovery of novel molecules. Virtual screening and structure-based design are key strategies used to identify new benzo[b] worldwidejournals.comnih.govnaphthyridine analogs with enhanced biological activity and improved pharmacokinetic profiles.
Structure-Based Virtual Screening and Molecular Docking: Molecular docking is a primary technique used to predict the binding orientation and affinity of a ligand within the active site of a biological target. This method has been applied to screen and prioritize benzo[b] worldwidejournals.comnih.govnaphthyridine derivatives for various therapeutic targets. For example, a synthesized derivative, 9-methoxy benzo[b] worldwidejournals.comnih.govNaphthyridin-2(1H)-one, was computationally docked into the active sites of several proteins implicated in lung cancer, including ALK, EGFR, KRAS, RET, and ROS1. worldwidejournals.com The study found that the compound exhibited strong binding properties, with the highest activity predicted against the RET protein, guiding subsequent in vitro testing. worldwidejournals.com Other studies have utilized docking to investigate the interaction of 1,8-naphthyridine (B1210474) derivatives with targets like topoisomerase II, a key enzyme in cancer chemotherapy. ekb.eg
Pharmacophore Modeling and de Novo Design: The insights gained from QSAR contour maps and docking studies can be translated into pharmacophore models. These models represent the essential 3D arrangement of chemical features necessary for biological activity. They serve as templates for searching 3D databases to find novel scaffolds or for the de novo design of new molecules that fit the pharmacophoric constraints. For instance, the design of novel 1,2,3,4-tetrahydrobenzo[b] worldwidejournals.comkoreamed.orgnaphthyridine analogues as potent PDE5 inhibitors was guided by rigidifying the conformation of a parent compound, leading to improved potency. nih.gov In silico docking was then used to propose plausible binding modes for the newly designed scaffolds, providing a structural basis for their activity. nih.gov
In Silico ADME/Tox Prediction: An integral part of modern computational drug design is the early prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity. This helps to eliminate compounds that are likely to fail in later stages of drug development. For 1,8-naphthyridine derivatives, computational tools are used to assess "drug-likeness" by evaluating compliance with frameworks like Lipinski's "Rule of Five". acs.org Properties such as aqueous solubility (logS), blood-brain barrier partition coefficient (logBB), and predicted cell permeability are calculated to build a comprehensive in silico profile of the designed analogs. acs.org
| Parameter | Description | Acceptable Range for Drug-Likeness | Significance |
|---|---|---|---|
| Molecular Weight (MW) | Mass of the molecule | < 500 Da | Influences absorption and distribution |
| logP (o/w) | Octanol/water partition coefficient | < 5 | Measure of lipophilicity, affects membrane permeability |
| Hydrogen Bond Donors | Number of N-H and O-H bonds | ≤ 5 | Affects solubility and binding |
| Hydrogen Bond Acceptors | Number of N and O atoms | ≤ 10 | Affects solubility and binding |
| QPlogBB | Predicted blood/brain barrier partition coefficient | -3.0 to 1.2 | Predicts ability to cross into the central nervous system |
| QPPMDCK | Predicted apparent MDCK cell permeability | > 500 nm/s (great) | In vitro model for intestinal absorption |
By integrating these computational strategies—QSAR, molecular docking, and ADME prediction—researchers can efficiently navigate the vast chemical space to design and identify promising new benzo[b] worldwidejournals.comnih.govnaphthyridine analogs for targeted therapeutic applications. acs.orgresearchgate.net
Advanced Spectroscopic Investigations of Benzo B 1,8 Naphthyridine Derivatives
Elucidation of Electronic Absorption and Emission Characteristics
The electronic properties of benzo[b] researchgate.netmdpi.comnaphthyridine derivatives are dominated by their fused aromatic structure, leading to characteristic absorption and emission spectra that are sensitive to substitution and the surrounding environment.
The electronic absorption spectra of benzo[b] researchgate.netmdpi.comnaphthyridine derivatives are characterized by multiple bands in the UV-visible region, corresponding to π→π* and n→π* electronic transitions within the aromatic system. The parent compound, benzo[b] researchgate.netmdpi.comnaphthyridine (also known as 1,9-diazaanthracene), exhibits absorption maxima that can be influenced by its immediate chemical environment. clockss.org For instance, the UV-Vis spectrum of 9,10-Dihydro-1,9-diazaanthracene, a reduced form, shows a maximum at 287 nm in cyclohexane. clockss.org
The position and intensity of these absorption bands are highly sensitive to the nature and position of substituents on the heterocyclic framework. Electron-donating or electron-accepting groups can significantly alter the energy of the frontier molecular orbitals (HOMO and LUMO), leading to bathochromic (red-shift) or hypsochromic (blue-shift) shifts in the absorption maxima. nih.gov
Solvent polarity also plays a critical role in modulating the electronic transitions. rsc.org Studies on various benzo[b] researchgate.netmdpi.comnaphthyridine derivatives have shown that the absorption maxima can shift with changes in the solvent environment, a phenomenon known as solvatochromism. nih.govresearchgate.net This effect arises from differential solvation of the ground and excited states of the molecule. For example, polar solvents can stabilize the excited state to a different extent than non-polar solvents, altering the energy gap for electronic transitions. frontiersin.org In a study of substituted benzo[b] researchgate.netmdpi.comnaphthyridines, the absorption properties showed minor changes in different protic and aprotic solvents, indicating that the ground state energy is not significantly perturbed by hydrogen bonding in some cases. frontiersin.org
Table 1: UV-Visible Absorption Data for Selected Benzo[b] researchgate.netmdpi.comnaphthyridine Derivatives
| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Reference |
|---|---|---|---|---|
| 9,10-Dihydro-1,9-diazaanthracene | Cyclohexane | 287, 384 | log ε = 4.04, 2.69 | clockss.org |
| Benzo[b] researchgate.netmdpi.comnaphthyridine-2-carbonitrile | Dioxane | 355 | 15,850 | nih.gov |
| Ethyl benzo[b] researchgate.netmdpi.comnaphthyridine-2-carboxylate | Dioxane | 354 | 17,380 | nih.gov |
| 2-Acetyl-benzo[b] researchgate.netmdpi.comnaphthyridine | Dioxane | 352 | 16,600 | nih.gov |
Many benzo[b] researchgate.netmdpi.comnaphthyridine derivatives exhibit strong fluorescence, a property that is highly dependent on their molecular structure and environment. nih.govresearchgate.net Fluorescence spectroscopy provides valuable information on their emissive properties, including fluorescence quantum yields (ΦF) and excited-state lifetimes (τ). The quantum yield represents the efficiency of the fluorescence process, while the lifetime describes the average time the molecule spends in the excited state before returning to the ground state. acs.org
The introduction of different substituents can tune the fluorescence properties significantly. nih.gov Electron-donating groups generally enhance fluorescence intensity and cause a red-shift in the emission wavelength, whereas electron-withdrawing groups may quench fluorescence or shift it to shorter wavelengths. The photophysical properties, including emission characteristics, often depend on the polarity of the solvent. researchgate.net A study on a series of benzo[b] researchgate.netmdpi.comnaphthyridines demonstrated that their fluorescence properties are influenced by electron donor-acceptor substituents and the solvent used. nih.gov
Solvatochromism is also a prominent feature in the fluorescence spectra of these compounds. A change in solvent polarity can lead to substantial shifts in the emission maxima. This is often more pronounced in the emission spectrum than in the absorption spectrum, resulting in a change in the Stokes shift (the difference between the absorption and emission maxima). frontiersin.org For instance, some derivatives show a hypsochromic (blue) shift in their emission spectra in protic solvents like methanol (B129727) compared to aprotic solvents, which can be attributed to specific interactions such as hydrogen bonding that stabilize the ground state more than the excited state. researchgate.netfrontiersin.org These properties make them suitable for use as fluorescent probes to study microenvironments in systems like proteins and micelles. nih.govresearchgate.net
Table 2: Fluorescence Data for Selected Benzo[b] researchgate.netmdpi.comnaphthyridine Derivatives
| Compound Derivative | Solvent | Emission λmax (nm) | Quantum Yield (ΦF) | Reference |
|---|---|---|---|---|
| 2-Acetyl-benzo[b] researchgate.netmdpi.comnaphthyridine | Dioxane | 408 | 0.10 | nih.gov |
| 2-Acetyl-benzo[b] researchgate.netmdpi.comnaphthyridine | Acetonitrile | 414 | 0.03 | nih.gov |
| Benzo[b] researchgate.netmdpi.comnaphthyridine-2-carbonitrile | Dioxane | 412 | 0.12 | nih.gov |
| Benzo[b] researchgate.netmdpi.comnaphthyridine-2-carbonitrile | Acetonitrile | 422 | 0.04 | nih.gov |
| Ethyl benzo[b] researchgate.netmdpi.comnaphthyridine-2-carboxylate | Dioxane | 410 | 0.11 | nih.gov |
| Ethyl benzo[b] researchgate.netmdpi.comnaphthyridine-2-carboxylate | Acetonitrile | 418 | 0.04 | nih.gov |
In addition to prompt fluorescence, certain benzo[b] researchgate.netmdpi.comnaphthyridine derivatives can exhibit phosphorescence and thermally activated delayed fluorescence (TADF). researchgate.netnih.gov These phenomena involve transitions from the triplet excited state (T₁) back to the ground state (S₀). Phosphorescence is a slow radiative decay from T₁ to S₀, while TADF involves the thermal activation of electrons from the T₁ state back to the singlet excited state (S₁), followed by fluorescence. sciexplor.com
TADF is particularly significant in the field of organic light-emitting diodes (OLEDs) as it allows for the harvesting of non-emissive triplet excitons, potentially leading to near-100% internal quantum efficiency. researchgate.net This process is efficient in molecules with a very small energy gap between the S₁ and T₁ states (ΔEST). sciexplor.comdiva-portal.org The design of benzo[b] researchgate.netmdpi.comnaphthyridine derivatives often involves creating twisted donor-acceptor structures to spatially separate the HOMO and LUMO, which reduces the ΔEST and facilitates the reverse intersystem crossing (RISC) from T₁ to S₁. nih.govfrontiersin.org
For example, naphthyridine-based emitters designed with donor groups like acridine (B1665455) or phenothiazine (B1677639) have shown small ΔEST values, leading to efficient TADF. researchgate.net The photophysical properties of such molecules often show biexponential fluorescence decay, with a short-lived component corresponding to prompt fluorescence and a long-lived component corresponding to delayed fluorescence. sciexplor.comdiva-portal.org The delayed component's lifetime can be on the order of microseconds. sciexplor.com Low-temperature (77 K) spectroscopic measurements are typically used to distinguish between fluorescence and phosphorescence and to estimate the S₁ and T₁ energy levels. sciexplor.comdiva-portal.org
Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. creative-proteomics.comnih.gov When applied to chiral benzo[b] researchgate.netmdpi.comnaphthyridine derivatives, CD spectroscopy can provide detailed information about their absolute configuration and conformation in solution. mdpi.com
The interaction of achiral benzo[b] researchgate.netmdpi.comnaphthyridine derivatives with chiral macromolecules, such as DNA or proteins, can also induce a CD signal, known as Induced Circular Dichroism (ICD). irb.hr This ICD signal provides insights into the binding mode and the orientation of the small molecule within the chiral environment of the biomolecule. irb.hrtandfonline.com For instance, the binding of naphthyridine derivatives to the minor groove of DNA has been confirmed using CD spectroscopy. tandfonline.com
For inherently chiral benzo[b] researchgate.netmdpi.comnaphthyridines, such as those possessing atropisomeric axes or chiral substituents, the CD spectrum is a unique fingerprint of their stereochemistry. The spectrum exhibits positive or negative peaks, known as Cotton effects, in the region of the molecule's electronic transitions. mdpi.com The sign and magnitude of these Cotton effects are directly related to the molecule's three-dimensional structure. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often used in conjunction with experimental CD spectra to assign the absolute configuration of the enantiomers. mdpi.com
Vibrational Spectroscopy for Molecular Structure and Bonding Insights
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a powerful non-destructive method for obtaining detailed information about the molecular structure, bonding, and functional groups present in benzo[b] researchgate.netmdpi.comnaphthyridine derivatives. faccts.de
IR and Raman spectroscopy probe the vibrational modes of a molecule. uc.edu An IR spectrum arises from the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational transitions that cause a change in the dipole moment. A Raman spectrum results from the inelastic scattering of monochromatic light, where the frequency shifts correspond to vibrational modes that involve a change in the polarizability of the molecule. faccts.de For centrosymmetric molecules, IR and Raman active modes are mutually exclusive, but for most molecules, many vibrations are active in both. faccts.de
In the context of benzo[b] researchgate.netmdpi.comnaphthyridine derivatives, IR spectroscopy is routinely used to confirm the presence of specific functional groups introduced during synthesis. researchgate.netmdpi.com The spectra of these compounds display characteristic absorption bands corresponding to the vibrations of the heterocyclic core and any substituents.
Key vibrational frequencies include:
C=N and C=C stretching vibrations: These typically appear in the 1650-1450 cm⁻¹ region and are characteristic of the aromatic rings. clockss.org
C-H stretching vibrations: Aromatic C-H stretches are found above 3000 cm⁻¹, while aliphatic C-H stretches (if present in substituents) appear in the 3000-2850 cm⁻¹ range.
C-H bending vibrations: Out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region can be indicative of the substitution pattern on the aromatic rings.
Substituent vibrations: Specific functional groups like carbonyl (C=O, ~1700 cm⁻¹), cyano (-C≡N, ~2230 cm⁻¹), or amino (N-H, ~3400 cm⁻¹) groups give rise to strong, characteristic bands. clockss.orgmdpi.com
For example, the IR spectrum of 9,10-Dihydro-1,9-diazaanthracene shows a characteristic N-H stretching band at 3420 cm⁻¹ and aromatic ring stretching vibrations at 1602, 1584, 1490, and 1443 cm⁻¹. clockss.org Similarly, for substituted 1,2,3,4-tetrahydrobenzo[b] researchgate.netmdpi.comnaphthyridines (a related isomer), a characteristic band for the alkyne C≡C stretch was observed around 2220 cm⁻¹. mdpi.com
Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations, which are often weak or silent in the IR spectrum. uc.edu Together, these techniques allow for a comprehensive vibrational analysis, aiding in structural elucidation and conformational studies of benzo[b] researchgate.netmdpi.comnaphthyridine derivatives. researchgate.net
Table 3: Characteristic IR Absorption Bands for Benzo[b] researchgate.netmdpi.comnaphthyridine Derivatives
| Vibrational Mode | Typical Wavenumber (cm-1) | Significance | Reference |
|---|---|---|---|
| N-H Stretch | ~3420 | Indicates N-H group in dihydro derivatives | clockss.org |
| Aromatic C-H Stretch | >3000 | Confirms presence of aromatic rings | doi.org |
| -C≡N Stretch (Cyano) | ~2220 - 2230 | Identifies cyano substituents | mdpi.com |
| -C≡C- Stretch (Alkyne) | ~2220 - 2227 | Identifies alkyne substituents | mdpi.com |
| C=O Stretch (Carbonyl) | ~1700 - 1725 | Identifies ketone or ester substituents | mdpi.com |
| C=C, C=N Stretch | 1650 - 1450 | Fingerprint region for the heterocyclic core | clockss.org |
Surface-Enhanced Raman Scattering (SERS) for Nanomaterial Interactions
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that amplifies the Raman scattering signal of molecules adsorbed onto or in close proximity to nanostructured metallic surfaces. clinmedjournals.orgfrontiersin.org The enhancement factor can be exceptionally large, reaching levels that permit the detection of single molecules, making SERS a powerful tool for studying interfacial phenomena. clinmedjournals.org The primary mechanisms responsible for this enhancement are electromagnetic enhancement, stemming from localized surface plasmon resonances on the nanoparticle surface, and chemical enhancement, involving charge-transfer complexes between the analyte and the metal. clinmedjournals.org
The application of SERS to the study of Benzo[b] diva-portal.orgvulcanchem.comnaphthyridine derivatives is particularly insightful for understanding their interactions with nanomaterials. Given that 1,8-naphthyridine (B1210474) moieties are well-known for their ability to chelate metal cations, they can readily adsorb onto the surfaces of SERS-active metallic nanoparticles, such as those made of gold or silver. diva-portal.orgclinmedjournals.orgresearchgate.net This interaction can be investigated by comparing the SERS spectrum of the adsorbed molecule with its normal Raman spectrum in solution.
Detailed analysis of the SERS spectra can reveal:
Binding Sites and Orientation: Changes in the relative intensities and positions of specific Raman bands can indicate which functional groups of the Benzo[b] diva-portal.orgvulcanchem.comnaphthyridine derivative are interacting directly with the nanoparticle surface. For instance, enhancement of bands associated with the naphthyridine nitrogen atoms would suggest binding via these sites.
Surface-Induced Structural Changes: Adsorption onto a nanoparticle can induce conformational changes in the molecule, which would be reflected as shifts in the vibrational frequencies in the SERS spectrum.
Chemical Reactions: SERS can be used to monitor surface-catalyzed reactions or degradation of the derivative on the nanomaterial surface in real-time.
The interaction of naphthyridine derivatives with nanomaterials has been noted in synthetic applications, such as the use of SiO2 nanoparticles as catalysts for the synthesis of 1,8-naphthyridine chalcones, highlighting the affinity between these molecular scaffolds and nanoparticle surfaces. kashanu.ac.ir SERS provides a direct spectroscopic method to probe the nature of this affinity on plasmonically active substrates.
| Parameter | Description | Expected Observation with SERS |
| Vibrational Frequencies | Positions of Raman peaks (cm⁻¹) corresponding to specific molecular vibrations. | Shifts in peak positions upon adsorption, indicating changes in bond strengths and molecular environment. |
| Signal Intensity | Amplitude of Raman peaks. | Massive enhancement of specific peaks, particularly those of vibrational modes perpendicular to the nanoparticle surface. |
| Spectral Fingerprint | The unique pattern of peaks for a given molecule. | Provides definitive identification of the Benzo[b] diva-portal.orgvulcanchem.comnaphthyridine derivative on the nanomaterial surface. |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Electrochemical Characterization: Cyclic Voltammetry and Beyond
Electrochemical methods, particularly cyclic voltammetry (CV), are indispensable for characterizing the electronic properties of Benzo[b] diva-portal.orgvulcanchem.comnaphthyridine derivatives. These techniques provide critical information about the redox behavior, electrochemical stability, and electron transfer kinetics of these compounds, which is vital for their application in areas like electrochemical sensors and conducting polymers. materials.internationalresearchgate.net
Redox Potentials and Electrochemical Stability
The redox potentials of a molecule quantify the ease with which it can be oxidized or reduced. For Benzo[b] diva-portal.orgvulcanchem.comnaphthyridine derivatives, these potentials are typically measured using CV, where the potential is swept and the resulting current is measured.
Recent studies on novel Benzo[b] diva-portal.orgvulcanchem.comnaphthyridine-5(10Н)-one and its thione analogue have shown that these compounds undergo oxidation processes. materials.international The stability of the resulting radical-cations is a key finding, as this stability is crucial for potential applications in electropolymerization. materials.international The sulfur-containing derivative (the thione) was noted to have more electron-donating properties, which enhances the molecule's electrophilicity and influences its redox behavior. materials.internationalresearchgate.net
In related systems, the electrochemical properties of metal complexes incorporating the 1,8-naphthyridine framework have been investigated. For example, a diruthenium complex, [Ru2(npc)2(O2CCF3)2] (where npc is 1,8-naphthyridine-2-carboxylate), exhibited one reversible oxidation wave and two reduction waves in its cyclic voltammogram. researcher.life The specific potentials are indicative of the electronic structure of the dimetallic core as bridged by the naphthyridine ligands. researcher.life
| Compound/Complex | Oxidation Potential (E₁/₂) | Reduction Potentials (E₁/₂) | Electrochemical Stability | Source |
| Benzo[b] diva-portal.orgvulcanchem.comnaphthyridine-5(10Н)-one | N/A (Anodic process studied) | N/A | Stable radical-cation formed, favoring electropolymerization. | materials.internationalresearchgate.net |
| Benzo[b] diva-portal.orgvulcanchem.comnaphthyridine-5(10Н)-thione | N/A (Anodic process studied) | N/A | Stable radical-cation formed; lower polymerization potential expected than the 'one' analogue. | materials.internationalresearchgate.net |
| [Ru₂(npc)₂(O₂CCF₃)₂] | +0.72 V vs. SCE | -0.67 V, -1.10 V vs. SCE | The oxidation wave is reversible, indicating a stable oxidized species. | researcher.life |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Investigation of Electron Transfer Processes
Understanding the mechanism of electron transfer is fundamental to controlling the electrochemical properties of Benzo[b] diva-portal.orgvulcanchem.comnaphthyridine derivatives. The process can be governed by the rate of diffusion of the species to the electrode surface (diffusion control), the kinetics of the electron transfer at the surface (kinetic control), or a combination of both. materials.international
For Benzo[b] diva-portal.orgvulcanchem.comnaphthyridine-5(10Н)-one and its thione derivative, the electroanalytical process has been described as being controlled by both diffusion and kinetics. materials.international Furthermore, the demonstrated stability of the radical-cations formed during oxidation suggests that these compounds are suitable monomers for creating conductive polymers via electropolymerization. materials.internationalresearchgate.net This process involves an initial electron transfer (oxidation) to form the reactive radical, which then propagates through chain-growth reactions. The study predicted that polymerization would likely occur at positions 2 and 6 of the 8-aza-9-(thio)acridonic ring system. materials.international
The transfer of electrons in these conjugated systems can be conceptualized within the framework of donor-bridge-acceptor (DBA) theory, where parts of the molecule or adjacent molecules act as electron donors and acceptors, with the conjugated π-system of the Benzo[b] diva-portal.orgvulcanchem.comnaphthyridine core serving as the bridge. diva-portal.org The efficiency and nature of this intramolecular or intermolecular electron transfer are what electrochemical techniques like cyclic voltammetry probe.
Biological Activity and Mechanistic Insights of Benzo B 1,8 Naphthyridine Scaffolds
Targeted Interactions with Biological Macromolecules
The planar, electron-rich nature of the benzo[b] nih.govresearchgate.netnaphthyridine ring system facilitates its interaction with biological macromolecules, which is central to its observed biological effects. These interactions range from non-covalent binding to nucleic acids to the inhibition of essential enzymes.
DNA and RNA Binding Modes and Specificity (e.g., Intercalation, Groove Binding)
The interaction of small molecules with nucleic acids is a critical mechanism for many therapeutic agents. Benzo[b] nih.govresearchgate.netnaphthyridine derivatives have been shown to bind to DNA, with their mode and specificity of binding being subjects of ongoing research.
Some studies suggest that certain benzo[b] nih.govresearchgate.netnaphthyridine derivatives possess the capability to intercalate into DNA. researchgate.net Intercalation involves the insertion of the planar aromatic ring system between the base pairs of the DNA double helix. rsc.orgnih.gov This mode of binding can lead to significant structural distortions of the DNA, such as unwinding of the helix and an increase in its length, which can interfere with DNA replication and transcription. rsc.org
In addition to intercalation, groove binding represents another primary mode of non-covalent interaction between small molecules and DNA. researchgate.netnih.gov This involves the fitting of the molecule into the major or minor grooves of the DNA helix. Docking studies performed on novel benzo[b] nih.govresearchgate.netnaphthyridine derivatives have indicated a preference for binding to the AT-rich regions of the DNA double strand. nih.gov For instance, benzo[b] nih.govresearchgate.netnaphthyridine-5-thiol exhibited a significant binding energy, suggesting it could be an effective enantioselective binder to double-stranded DNA. nih.gov The transition from initial groove binding to the more disruptive intercalation is a potential mechanism for the cytotoxic effects of some planar molecules. rsc.org
While the majority of research has focused on DNA, the binding of benzo[b] nih.govresearchgate.netnaphthyridine derivatives to RNA is a less explored area. However, the structural diversity of RNA presents numerous potential binding sites for small molecules, and some naphthyridine derivatives have been investigated for their RNA binding potential. researchgate.net Further research is necessary to fully elucidate the RNA binding modes and specificity of the benzo[b] nih.govresearchgate.netnaphthyridine scaffold.
Protein-Ligand Interactions: Enzyme Inhibition and Receptor Modulation Mechanisms
Beyond nucleic acids, benzo[b] nih.govresearchgate.netnaphthyridine derivatives interact with a variety of proteins, leading to the modulation of their function. This includes the inhibition of enzymes and the modulation of receptor activity.
A notable example of enzyme inhibition is the activity of some related benzonaphthyridine scaffolds against monoamine oxidase (MAO). Certain derivatives of benzo[b] nih.govnih.govnaphthyridine have been identified as inhibitors of MAO B, with some analogs achieving potency in the low micromolar range. mdpi.com
Furthermore, several benzo[b] nih.govresearchgate.netnaphthyridine derivatives have been investigated for their ability to modulate multidrug resistance (MDR) in cancer cells. researchgate.netnih.gov This activity is often associated with the inhibition of efflux pumps like P-glycoprotein (P-gp), which are responsible for transporting chemotherapeutic agents out of cancer cells. By inhibiting these pumps, benzo[b] nih.govresearchgate.netnaphthyridine derivatives can enhance the efficacy of co-administered anticancer drugs. nih.gov
While specific receptor modulation by benzo[b] nih.govresearchgate.netnaphthyridine is not as extensively documented, the broader class of naphthyridines has been shown to interact with various receptors. For instance, tetrahydro-1,6-naphthyridine-based compounds have been developed as antagonists of the luteinizing hormone receptor. acs.org The potential for benzo[b] nih.govresearchgate.netnaphthyridine derivatives to act as receptor modulators remains an area for future investigation.
Investigation of Topoisomerase Inhibition Mechanisms
Topoisomerases are crucial enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. ekb.eg They are validated targets for anticancer drugs, and several benzo[b] nih.govresearchgate.netnaphthyridine and related 1,8-naphthyridine (B1210474) derivatives have been identified as topoisomerase inhibitors. ekb.egnih.govmdpi.com
These compounds often act as "topoisomerase poisons," meaning they stabilize the transient covalent complex formed between the topoisomerase enzyme and the DNA strand. nih.govembopress.org This stabilization prevents the re-ligation of the cleaved DNA strand, leading to the accumulation of DNA strand breaks, which are ultimately cytotoxic to the cell. ekb.egembopress.org
Specifically, certain 1,8-naphthyridine derivatives have demonstrated potent inhibitory effects against topoisomerase II. nih.gov Molecular docking studies have suggested that these compounds can bind within the etoposide (B1684455) binding pocket of topoisomerase IIβ, supporting their role as topoisomerase II poisons. nih.gov The ability of these compounds to inhibit both topoisomerase I and II has also been reported for some related structures, highlighting their potential as dual inhibitors. nih.gov
Mechanistic Pathways of Cellular Responses to Benzo[b]nih.govresearchgate.netnaphthyridine Analogs
The interactions of benzo[b] nih.govresearchgate.netnaphthyridine analogs with macromolecules trigger a cascade of cellular events, ultimately leading to defined cellular responses such as cell cycle arrest and programmed cell death.
Cell Cycle Modulation and Apoptotic Pathway Induction
A significant body of research has demonstrated the ability of benzo[b] nih.govresearchgate.netnaphthyridine and other 1,8-naphthyridine derivatives to interfere with the cell cycle and induce apoptosis in cancer cells. nih.gov
Several studies have shown that these compounds can cause cell cycle arrest at specific checkpoints. For example, certain 1,8-naphthyridine derivatives have been found to induce arrest at the S and G1/S phases of the cell cycle. nih.gov Another study on a 4-phenyl-1,8-naphthyridine derivative reported a block in the G2/M phase, which was linked to the impairment of mitotic spindle formation. nih.gov
The induction of apoptosis, or programmed cell death, is a key mechanism of action for many anticancer agents. Benzo[b] nih.govresearchgate.netnaphthyridine analogs have been shown to trigger apoptosis through various pathways. This often involves the activation of caspases, a family of proteases that execute the apoptotic process. The induction of apoptosis by these compounds is a promising characteristic for their development as cancer therapeutics. nih.govnih.gov
Cell Cycle Arrest and Apoptosis Induction by Benzo[b] nih.govresearchgate.netnaphthyridine Analogs
| Compound | Cell Line | Effect | Key Findings | Reference |
|---|---|---|---|---|
| 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine | Carcinoma cells | G2/M phase arrest and apoptosis | Impaired mitotic spindle formation, leading to mitotic catastrophe. Induction of apoptosis via mitochondrial membrane potential alterations. | nih.gov |
| Substituted 1,8-naphthyridine derivative 5g | HepG-2 | S phase arrest and apoptosis | Triggered apoptosis in HepG-2 cells following cell cycle arrest. | nih.gov |
| Substituted 1,8-naphthyridine derivative 5p | HepG-2 | G1/S phase arrest and apoptosis | Induced apoptosis in HepG-2 cells subsequent to cell cycle arrest at the G1/S checkpoint. | nih.gov |
Investigation of Autophagy Mechanisms
Autophagy is a cellular self-degradation process that plays a complex role in cancer, sometimes promoting survival and at other times contributing to cell death. researchgate.net The process involves the formation of double-membraned vesicles called autophagosomes, which engulf cellular components and deliver them to lysosomes for degradation. researchgate.net Key proteins involved in regulating and executing autophagy include Beclin-1, Atg proteins, LC3, and p62/SQSTM1. nih.govnih.govresearchgate.net The conversion of LC3-I to its lipidated form, LC3-II, and the degradation of p62 are common markers used to monitor autophagic activity. nih.govnih.govplymouth.ac.uk
Despite the extensive investigation into the biological activities of benzo[b] nih.govresearchgate.netnaphthyridine derivatives, there is currently a notable lack of research specifically examining their effects on autophagy. Extensive searches of scientific literature did not yield studies that directly investigate the induction or inhibition of autophagy by this class of compounds or their interaction with key autophagy-related proteins such as Beclin-1, LC3, or p62. Therefore, the role of autophagy in the cellular response to benzo[b] nih.govresearchgate.netnaphthyridine analogs remains an important and unexplored area for future research.
Signaling Pathway Perturbations (e.g., Kinase Inhibition)
While direct and extensive research specifically documenting the kinase inhibitory activity of the benzo[b] nih.govnih.govnaphthyridine scaffold is still emerging, the broader family of related benzo-naphthyridine isomers has shown significant promise in the perturbation of cellular signaling pathways, particularly through kinase inhibition. These findings suggest a potential avenue for the development of benzo[b] nih.govnih.govnaphthyridine-based kinase inhibitors.
Key examples from isomeric scaffolds include:
Aurora Kinase Inhibition: Analogs of 5H-benzo[c] nih.govnih.govnaphthyridin-6-one have been identified as potent, selective, and orally bioavailable pan-Aurora kinase inhibitors. nih.gov A structure-guided optimization based on the crystal structure of Aurora kinase A in complex with an initial hit led to compounds that effectively modulated the target in pancreatic cancer cell lines and inhibited the phosphorylation of histone H3, a downstream target of Aurora kinase B, in vivo. nih.gov
Protein Kinase CK2 Inhibition: A notable example from another isomeric class is CX-4945, a 5-(3-chlorophenylamino)benzo[c] nih.govresearchgate.netnaphthyridine-8-carboxylic acid derivative. acs.org This compound is a first-in-class, orally bioavailable, and ATP-competitive inhibitor of protein kinase CK2 that has advanced to clinical trials for cancer treatment. acs.org
These precedents with isomeric structures highlight the potential of the benzo-fused naphthyridine framework to bind to the ATP-binding sites of kinases, thereby disrupting signaling pathways crucial for cancer cell proliferation and survival. Further investigation is warranted to explore if derivatives of the specific benzo[b] nih.govnih.govnaphthyridine scaffold can be optimized to achieve potent and selective kinase inhibition.
Structure-Activity Relationship (SAR) Studies for Bioactive Benzo[b]nih.govnih.govnaphthyridines
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the benzo[b] nih.govnih.govnaphthyridine scaffold. By systematically modifying the core structure and analyzing the resulting changes in biological activity, researchers can identify key molecular features that govern efficacy and selectivity.
A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for biological activity. For the benzo[b] nih.govnih.govnaphthyridine scaffold, several key pharmacophoric features have been identified:
The Planar Tricyclic Core: The fused aromatic system is a fundamental feature, enabling interactions such as intercalation with DNA or stacking within the ATP-binding pocket of enzymes. researchgate.netnih.gov
The 4-Oxo Group: In studies of 2-(trifluoromethyl)benzo[b] nih.govnih.govnaphthyridin-4(1H)-ones, the ketone at the 4-position is a critical feature, analogous to the 4-oxo group in quinolone antibiotics, which is essential for their antibacterial activity. nih.gov
Substituents at Position 2: The presence of groups like trifluoromethyl at the C2 position has been explored for its impact on antiparasitic activity. nih.gov
Side Chains: The addition of various side chains, particularly those containing amine groups, has been shown to be critical for modulating activities such as the reversal of multidrug resistance in cancer cells. nih.gov
The type and position of substituents on the benzo[b] nih.govnih.govnaphthyridine ring system significantly influence biological activity.
In the context of antileishmanial activity , a study on a series of 2-(trifluoromethyl)benzo[b] nih.govnih.govnaphthyridin-4(1H)-ones revealed important SAR insights. While the core structure itself was promising, substitutions on the N-1 position with various alkyl and aryl groups modulated the potency. nih.gov Generally, Leishmania mexicana was more sensitive to these compounds than Leishmania braziliensis. nih.gov Three compounds in particular, 1e , 1f , and 1h , demonstrated the most promising activity against amastigote forms of the parasite. nih.gov
For antimicrobial activity , substituent effects are also pronounced. While some benzo[b] nih.govnih.govnaphthyridine derivatives showed only moderate direct antibacterial activity, their ability to modulate the efficacy of existing antibiotics is notable. nih.gov In related 1,8-naphthyridine series, specific substitutions have been shown to enhance antimicrobial potency. For instance, derivatives containing 4-OCH₃ and 4-OH substitutions on a linked benzene (B151609) ring exhibited better antimicrobial activity. nih.gov
In the modulation of multidrug resistance (MDR) , a series of benzo[b] nih.govnih.govnaphthyridine derivatives with various side chains were synthesized and tested. nih.gov The study found that most of these compounds were more effective at reversing MDR in tumor cells than reference drugs like verapamil, indicating that the nature of the side chains is a key determinant of this specific biological function. nih.gov
The table below summarizes the effect of certain substituents on the biological activity of benzo[b] nih.govnih.govnaphthyridine derivatives based on available research.
| Compound Series | Key Substituents | Observed Biological Activity | Reference |
| 2-(Trifluoromethyl)benzo[b] nih.govnih.govnaphthyridin-4(1H)-ones | Varied N-1 alkyl and aryl groups | Moderate antileishmanial activity, particularly against L. mexicana amastigotes | nih.gov |
| Tetrahydrobenzo[b] nih.govnih.govnaphthyridine derivatives | Phthalimidoxy group | Moderate antibacterial activity, strong antifungal efficacy | nih.gov |
| Benzo[b] nih.govnih.govnaphthyridine derivatives | Varied branched side-chains | Potent reversal of multidrug resistance (MDR) in cancer cells | nih.gov |
Antimicrobial and Antiviral Mechanistic Explorations
The benzo[b] nih.govnih.govnaphthyridine scaffold shares structural similarities with the well-established 1,8-naphthyridine core of quinolone antibiotics, providing a foundation for its antimicrobial mechanisms. Its antiviral properties appear to operate through distinct, novel pathways.
The primary bacterial target for many naphthyridine-based compounds is DNA gyrase (topoisomerase II), an essential enzyme for bacterial survival. nih.gov
DNA Gyrase Inhibition: The original 1,8-naphthyridine antibacterial, nalidixic acid, functions by selectively inhibiting the A subunit of bacterial DNA gyrase, which prevents the relaxation of supercoiled DNA and thereby blocks DNA replication. nih.gov More recent studies on fluoroquinolone-like 1,4-dihydro nih.govnih.govnaphthyridine derivatives confirm that potent inhibition of E. coli DNA gyrase is a key mechanism of action. nih.gov Docking studies have shown a strong interaction between these compounds and the DNA gyrase enzyme. nih.gov
DNA Intercalation and Cleavage: Beyond enzyme inhibition, some benzo[b] nih.govnih.govnaphthyridine derivatives have been shown to interact directly with DNA. Docking studies revealed that these compounds preferentially bind to the AT-rich regions of double-stranded DNA. nih.gov Furthermore, upon photoirradiation, these derivatives can promote the photocleavage of plasmid DNA, indicating another potential mechanism for their antimicrobial effects. nih.gov
For antifungal activity, tetrahydrobenzo[b] nih.govnih.govnaphthyridine derivatives substituted with a phthalimidoxy group have demonstrated strong efficacy, though the precise fungal targets have not been fully elucidated. nih.gov
Research into the antiviral mechanisms of naphthyridines, particularly against human cytomegalovirus (HCMV), points towards interference with critical stages of the viral life cycle. Studies on the closely related 1,6-naphthyridine (B1220473) isomer offer significant insights.
Materials Science Applications of Benzo B 1,8 Naphthyridine Derivatives
Fluorescent Probes and Chemosensors
Application in Biological Imaging and Diagnostics (Excluding Clinical Human Trials)
The unique photophysical properties of benzo[b] diva-portal.orgnih.govnaphthyridine derivatives have led to their exploration as fluorescent probes for biological imaging and diagnostics. These compounds can be designed to exhibit selective responses to specific analytes, making them valuable tools for research.
Newly synthesized 1,8-naphthyridine-based molecular probes, such as NAP-1 and NAP-2, have demonstrated high selectivity in detecting toxic cadmium ions over other competing metal ions like zinc. researchgate.net In a solution of methanol (B129727) and water at a pH of 7.4, NAP-1 showed a significantly higher stability constant for cadmium compared to zinc. researchgate.net Meanwhile, NAP-2 in methanol exhibited unique selectivity for cadmium, resulting in red shifts in both its absorbance and emission spectra, along with enhanced fluorescence. researchgate.net This selective fluorescence signaling is crucial for monitoring toxic metal contamination in biological systems.
The mechanism behind this selective detection often involves the electrostatic destabilization of a non-emissive twisted internal charge transfer (ICT) excited state. researchgate.net The interaction with the target ion restricts this non-emissive pathway, leading to an enhancement of fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF). researchgate.net
Furthermore, the rigid and planar structure of naphthyridine derivatives makes them suitable as scaffolds for luminescent materials. researchgate.net This has led to their use in developing fluorescent probes for various biological molecules. For instance, naphthyridine-based fluorescent receptors have been synthesized for the recognition and quantification of uric acid in living cells. researchgate.netresearchgate.net
| Compound/Probe | Target Analyte | Key Findings |
| NAP-1 | Cadmium (Cd²⁺) | High stability constant for Cd²⁺ over Zn²⁺ in MeOH:H₂O. researchgate.net |
| NAP-2 | Cadmium (Cd²⁺) | Unique selectivity for Cd²⁺ in MeOH, with absorbance and emission red shifts and fluorescence enhancement. researchgate.net |
| Naphthyridine-based receptors (R1, R2, R3, R4) | Uric Acid (UA) | Successful recognition of uric acid demonstrated by ¹H NMR, UV-vis, and fluorescence studies. researchgate.net |
Photocatalysis and Photoredox Chemistry
The electron-rich nature of the benzo[b] diva-portal.orgnih.govnaphthyridine core allows its derivatives to participate in photoredox catalytic cycles, where they can act as photosensitizers.
Excited State Properties and Electron Transfer Mechanisms
Upon absorption of light, a photocatalyst transitions from its ground state (S₀) to an excited state (S₁ or T₁). beilstein-journals.org This excited state is a more potent oxidizing and reducing agent than the ground state. osti.gov The excited catalyst can then undergo single electron transfer (SET) with a substrate, initiating a chemical reaction. diva-portal.org The efficiency of this process is dependent on the excited state's lifetime and redox potentials. diva-portal.org For a molecule to be an effective photocatalyst, its excited state must be long-lived enough to allow for energy or electron transfer to occur. diva-portal.org
The excited state of a photocatalyst can be quenched either oxidatively or reductively. diva-portal.org In an oxidative quenching cycle, the excited photocatalyst accepts an electron from a donor molecule. In a reductive quenching cycle, the excited photocatalyst donates an electron to an acceptor molecule. diva-portal.org The photocatalyst is then regenerated to its ground state in a subsequent step to complete the catalytic cycle. beilstein-journals.org
Application in Organic Synthesis and Environmental Remediation
The ability of benzo[b] diva-portal.orgnih.govnaphthyridine derivatives to facilitate electron transfer under visible light irradiation has been harnessed for various applications in organic synthesis. These compounds can catalyze a range of chemical transformations, often under mild and environmentally friendly conditions. nih.gov For example, they have been employed in the synthesis of functionalized phenanthridine (B189435) derivatives. rsc.org
In the realm of environmental remediation, photocatalysis offers a promising approach for the degradation of pollutants. While specific applications of benzo[b] diva-portal.orgnih.govnaphthyridine derivatives in this area are still emerging, their fundamental photophysical properties suggest their potential as effective photocatalysts for breaking down organic contaminants in water and air. The development of robust and efficient photocatalytic systems based on these derivatives could contribute to cleaner and more sustainable environmental technologies.
Supramolecular Chemistry and Self-Assembly
The directional hydrogen bonding capabilities and π-π stacking interactions of benzo[b] diva-portal.orgnih.govnaphthyridine derivatives make them excellent building blocks for the construction of complex supramolecular architectures. researchgate.netwikipedia.org
Design of Self-Assembled Systems (e.g., Vesicles, Nanofibers)
Hydrogen bond-mediated self-assembly is a powerful technique for creating nanoscale structures. researchgate.net The specific and directional nature of hydrogen bonds, combined with other non-covalent interactions like π-π stacking, allows for the programmed assembly of molecules into well-defined structures such as vesicles and nanofibers. wikipedia.org Benzo[b] diva-portal.orgnih.govnaphthyridine derivatives, with their defined hydrogen bonding sites, have been utilized in the synthesis of building blocks for these self-assembling systems. acs.org For instance, the spontaneous organization of these molecules can lead to the formation of novel structures with unique properties. sci-hub.se
Host-Guest Interactions and Molecular Recognition
Molecular recognition is a key principle in supramolecular chemistry, where a host molecule selectively binds to a guest molecule through non-covalent interactions. wikipedia.org Benzo[b] diva-portal.orgnih.govnaphthyridine derivatives have been incorporated into host molecules to create specific binding sites for guest molecules. The rigid framework of the naphthyridine unit provides a well-defined cavity or cleft for guest inclusion. wikipedia.org
The binding between host and guest is often characterized by an equilibrium constant (Kₛ), which indicates the stability of the resulting complex. rsc.org These interactions can be sensitive to environmental factors such as pH, allowing for the design of stimuli-responsive systems. rsc.org For example, host-guest systems based on these derivatives have been developed for the recognition of various guest molecules, including polycyclic aromatic hydrocarbons. mdpi.com The planarity of the chromophore in these host molecules facilitates π-stacking interactions with aromatic guests. mdpi.com
Metal-Organic Frameworks (MOFs) and Coordination Polymers
The field of materials science has seen a surge in the development of crystalline materials constructed from metal ions or clusters linked by organic molecules. Among these, Metal-Organic Frameworks (MOFs) and coordination polymers have garnered significant attention due to their tunable structures, high porosity, and vast potential in various applications. The choice of the organic ligand is crucial in determining the final architecture and properties of the resulting framework. Nitrogen-containing heterocyclic compounds are of particular interest as ligands due to their strong and directional coordination abilities. Benzo[b] nih.govacs.orgnaphthyridine, a rigid and planar molecule with two nitrogen atoms in a chelating arrangement, presents a promising scaffold for the design of novel ligands for this purpose.
Benzo[b]nih.govacs.orgnaphthyridine as a Ligand in MOF Synthesis
The use of benzo[b] nih.govacs.orgnaphthyridine and its derivatives as primary building blocks for the synthesis of MOFs is an emerging area of research. The inherent properties of the benzo[b] nih.govacs.orgnaphthyridine core—namely its rigidity, planarity, and the presence of two strategically positioned nitrogen atoms—make it an excellent candidate for constructing stable and well-defined porous structures. The nitrogen atoms are optimally positioned for chelation with metal cations, a fundamental interaction in the formation of coordination polymers and MOFs researchgate.net.
While direct reports on MOFs constructed from simple benzo[b] nih.govacs.orgnaphthyridine are limited, the synthesis of functionalized derivatives is a critical first step towards creating suitable polytopic linkers necessary for MOF assembly. Researchers have developed efficient, one-pot procedures to produce functionalized benzo[b] nih.govacs.orgnaphthyridine derivatives, which could be further modified with coordinating groups like carboxylates or pyridyls to act as linkers in MOF synthesis nih.govresearchgate.net. The broader family of 1,8-naphthyridines has been successfully used to create multidentate dinucleating ligands, demonstrating their capacity to form stable and discrete dimetallic complexes, which are the foundational units of more extended coordination networks researchgate.net. These precedents underscore the potential of the benzo[b] nih.govacs.orgnaphthyridine scaffold in the rational design of new MOFs.
Porous Materials for Gas Sorption, Catalysis, and Sensing
The applications of materials derived from benzo[b] nih.govacs.orgnaphthyridine and related N-heterocyclic ligands are intrinsically linked to their structural and electronic properties. The incorporation of these ligands into coordination polymers can create porous materials with tailored functionalities for specific tasks.
Gas Sorption: Coordination polymers based on ligands containing the 1,8-naphthyridine (B1210474) motif have demonstrated potential for gas sorption applications. For instance, coordination polymers constructed from T-shaped ligands have been shown to form rhombic voids capable of adsorbing CO2 rsc.org. Similarly, 1D silver(I) coordination polymers built from helical Schiff base ligands containing 1,8-naphthyridine units exhibit good adsorption capacity for methanol vapor over CO2 and N2 researchgate.net. This selectivity is attributed to specific interactions between the guest molecules and the ligand within the polymer's channels. While specific data for benzo[b] nih.govacs.orgnaphthyridine-based MOFs is not yet prevalent, these findings suggest that their integration could lead to porous materials with valuable gas separation and storage properties.
Interactive Table: Gas Adsorption in Naphthyridine-Related Coordination Polymers
| Polymer/Ligand System | Gas/Vapor Adsorbed | Adsorption Capacity | Reference |
| {[Cd(HL)(Cl)]·0.5H₂O}n | CO₂ | Exhibits CO₂ adsorption at 273 K | rsc.org |
| {[Co(L)(H₂O)]n} | CO₂ | Exhibits CO₂ adsorption at 273 K | rsc.org |
| Silver(I) CP with helical Schiff base ligand | Methanol | ~28.8 cm³/g | researchgate.net |
Catalysis: The ability of 1,8-naphthyridine derivatives to act as ligands for metal ions suggests their utility in catalysis. These ligands can create a specific coordination environment around a metal center, potentially enhancing its catalytic activity and stability acs.org. While research into the catalytic applications of benzo[b] nih.govacs.orgnaphthyridine-based coordination polymers is still in its early stages, an interesting related development involves the use of a post-synthetically modified MOF as a highly efficient amphoteric catalyst for the synthesis of complex octahydropyrimido[4,5-b] nih.govacs.orgnaphthyridine derivatives acs.org. This highlights the synergistic relationship between MOF chemistry and the synthesis of complex heterocyclic compounds.
Sensing: The unique electronic and photophysical properties of the 1,8-naphthyridine scaffold make it an excellent component for chemosensors. Derivatives have been developed as highly sensitive and selective fluorescent sensors for detecting environmentally and biologically important species. For example, 1,8-naphthyridine-based receptors have been designed for the efficient detection of picric acid in aqueous media through fluorescence quenching rsc.org. Other derivatives have been shown to selectively detect metal ions such as Ni²⁺ and Cu²⁺, also via changes in fluorescence acs.org. Furthermore, benzo[c]pyrazolo researchgate.netresearchgate.netnaphthyridine-based sensors can detect Ni²⁺ through both fluorescence quenching and a distinct color change from yellow to red, allowing for visual detection nih.gov. These examples strongly suggest that coordination polymers or MOFs incorporating the benzo[b] nih.govacs.orgnaphthyridine unit could function as highly selective and sensitive chemical sensors.
Interactive Table: Sensing Applications of Naphthyridine-Based Compounds
| Sensor Compound | Analyte Detected | Detection Method | Limit of Detection | Reference |
| 1,8-Naphthyridine-based receptor (nap-OH) | Picric Acid | Fluorescence Quenching | 1.12 ppm | rsc.org |
| 1,8-Naphthyridine-based receptor (nap-Cl) | Picric Acid | Fluorescence Quenching | 0.96 ppm | rsc.org |
| Benzo[c]pyrazolo researchgate.netresearchgate.netnaphthyridine | Ni²⁺ | Colorimetric & Fluorescence Quenching | ppm level | nih.gov |
| 1,8-Naphthyridine-Derivative | Ni²⁺ / Cu²⁺ | Fluorescence Quenching | - | acs.org |
Emerging Research Directions and Future Prospects for Benzo B 1,8 Naphthyridine Chemistry
Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Materials Design
The convergence of computational power and chemical synthesis is revolutionizing the discovery pipeline for new drugs and materials. For benzo[b] researchgate.netresearchgate.netnaphthyridine derivatives, artificial intelligence (AI) and machine learning (ML) are set to accelerate the design-build-test-learn cycle significantly.
Currently, in silico computational studies are employed to forecast the binding affinities and pharmacokinetic profiles of 1,8-naphthyridine (B1210474) derivatives. researchgate.netresearchgate.net Software tools are utilized to predict the biological activities of novel compounds even before they are synthesized in the lab. researchgate.netresearchgate.net These early computational approaches, which include molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, have proven effective in identifying promising candidates for various therapeutic targets. researchgate.netresearchgate.net
The next frontier involves the use of advanced AI and ML algorithms for:
De Novo Design: Generative models can design entirely new benzo[b] researchgate.netresearchgate.netnaphthyridine structures optimized for specific properties, such as binding to a particular protein target or exhibiting desired electronic characteristics for materials science applications.
High-Throughput Virtual Screening: ML models trained on existing experimental data can rapidly screen vast virtual libraries of benzo[b] researchgate.netresearchgate.netnaphthyridine derivatives, identifying top candidates with a high probability of success and drastically reducing the time and cost associated with experimental screening.
Property Prediction: Sophisticated neural networks and other ML algorithms can predict a wide array of complex properties, including solubility, toxicity, synthetic accessibility, and photophysical behavior, guiding chemists toward the most promising and viable molecular designs.
This integration allows for a more strategic exploration of the vast chemical space surrounding the benzo[b] researchgate.netresearchgate.netnaphthyridine core, ensuring that research efforts are focused on compounds with the highest potential for impact.
Table 1: Application of Computational Tools in Naphthyridine Research
| Computational Tool/Method | Application Area | Predicted Parameters | Reference |
| PASS Software | Drug Discovery | Prediction of biological activity spectra | researchgate.netresearchgate.net |
| Molecular Docking | Drug Discovery | Binding modes and affinity to biological targets | researchgate.net |
| SwissADME | Drug Discovery | Pharmacokinetic parameters (ADME) | researchgate.net |
| Machine Learning Models | Drug Discovery & Materials Science | High-throughput virtual screening, de novo design, property prediction | Emerging |
Chiral Benzo[b]researchgate.netresearchgate.netnaphthyridines in Asymmetric Catalysis
Asymmetric catalysis, which enables the selective synthesis of a single enantiomer of a chiral molecule, is indispensable in modern chemistry, particularly for pharmaceuticals. The development of novel chiral ligands and catalysts is a constant pursuit. While the benzo[b] researchgate.netresearchgate.netnaphthyridine core is planar, the introduction of stereogenic centers or the creation of atropisomeric chirality can transform it into a powerful scaffold for asymmetric catalysis.
Current research has established the importance of chirality in the broader naphthyridine family, with methods developed for the separation of chiral derivatives using techniques like HPLC with a chiral stationary phase. google.com Furthermore, chiral catalysts have been successfully used to synthesize enantioselective products based on related heterocyclic systems. researchgate.net
The emerging research direction is the design and synthesis of inherently chiral benzo[b] researchgate.netresearchgate.netnaphthyridine ligands. These can be achieved through several strategies:
Atropisomeric Ligands: Introducing bulky substituents at key positions can create rotationally restricted bonds, leading to stable, axially chiral atropisomers.
Fused Chiral Auxiliaries: Attaching a pre-existing chiral unit to the benzo[b] researchgate.netresearchgate.netnaphthyridine framework.
Stereogenic Centers: Introducing chiral centers in the substituents attached to the core.
These novel chiral ligands could coordinate with transition metals (e.g., rhodium, iridium, palladium) to form catalysts for a range of enantioselective transformations, including hydrogenations, C-H functionalizations, and cross-coupling reactions. The rigid and well-defined geometry of the benzo[b] researchgate.netresearchgate.netnaphthyridine scaffold would provide a robust platform for creating a precisely defined chiral pocket around the metal center, inducing high stereoselectivity.
Table 2: Potential Chiral Benzo[b] researchgate.netresearchgate.netnaphthyridine Ligands and Catalytic Applications
| Chiral Design Strategy | Potential Ligand Type | Target Asymmetric Reaction |
| Atropisomerism | Biaryl-type ligands with restricted rotation | Asymmetric Cross-Coupling |
| Fused Chiral Auxiliaries | Ligands with fused terpene or amino acid derivatives | Enantioselective Hydrogenation |
| Stereogenic Substituents | Pendants with chiral alcohols or amines | Asymmetric Transfer Hydrogenation |
Bioorthogonal Chemistry and Prodrug Strategies for Targeted Delivery (Excluding Clinical Human Trials)
Targeted drug delivery aims to maximize therapeutic efficacy while minimizing off-target effects. Bioorthogonal chemistry—reactions that can occur in living systems without interfering with native biochemical processes—and prodrug strategies are powerful tools to achieve this goal. The benzo[b] researchgate.netresearchgate.netnaphthyridine scaffold is an ideal candidate for these advanced delivery systems.
Prodrug Strategies: A prodrug is an inactive precursor that is converted into an active drug within the body, ideally at the site of action. Benzo[b] researchgate.netresearchgate.netnaphthyridine-based therapeutics can be designed as prodrugs by masking their active functional groups with cleavable moieties that are sensitive to specific biological triggers, such as:
Enzyme-Cleavable Linkers: Attaching a linker that is a substrate for an enzyme overexpressed in tumor tissue.
pH-Sensitive Linkers: Using linkers that hydrolyze in the acidic microenvironment of tumors or specific cellular compartments.
Redox-Sensitive Linkers: Designing linkers that are cleaved in the reductive environment of cancer cells.
Bioorthogonal Applications: For targeted imaging and delivery, the benzo[b] researchgate.netresearchgate.netnaphthyridine core can be functionalized with "clickable" handles (e.g., alkynes or azides). These handles allow the molecule to be conjugated to targeting vectors like antibodies or peptides via bioorthogonal reactions (e.g., copper-catalyzed or strain-promoted azide-alkyne cycloaddition). This enables the precise delivery of the benzo[b] researchgate.netresearchgate.netnaphthyridine unit, which may act as a fluorescent probe for imaging or as a cytotoxic payload. researchgate.net The neuroprotective agent ITH12246, a tetrahydrobenzo[b] researchgate.netresearchgate.netnaphthyridine, serves as an example of a bioactive core that could be adapted into such advanced delivery systems. researchgate.net
Table 3: Targeted Delivery Strategies for Benzo[b] researchgate.netresearchgate.netnaphthyridine Derivatives
| Strategy | Activation/Conjugation Method | Application |
| Prodrug | Enzyme, pH, or redox-sensitive cleavage | Targeted release of active drug |
| Bioorthogonal Ligation | "Click" chemistry (e.g., azide-alkyne cycloaddition) | Conjugation to targeting moieties, development of imaging probes |
Exploration of Advanced Photophysical Phenomena (e.g., TADF, Upconversion)
The inherent photophysical properties of benzo[b] researchgate.netresearchgate.netnaphthyridines, such as strong fluorescence, make them highly attractive for the development of advanced photoactive materials. researchgate.net Research has already demonstrated their potential as fluorescent sensors and as ligands in metal complexes that act as DNA "light switches," where luminescence is enhanced upon binding. researchgate.netresearchgate.net
Future research is focused on engineering benzo[b] researchgate.netresearchgate.netnaphthyridine derivatives that exhibit more sophisticated photophysical phenomena:
Thermally Activated Delayed Fluorescence (TADF): TADF materials can harvest both singlet and triplet excitons for light emission, enabling nearly 100% internal quantum efficiency in organic light-emitting diodes (OLEDs). By carefully designing donor-acceptor structures within the benzo[b] researchgate.netresearchgate.netnaphthyridine framework to achieve a small energy gap between the lowest singlet and triplet excited states, novel TADF emitters can be developed for next-generation displays and lighting.
Photon Upconversion: This process involves converting low-energy photons (e.g., near-infrared light) into higher-energy visible light. This has significant implications for bioimaging, photodynamic therapy, and solar energy conversion. Benzo[b] researchgate.netresearchgate.netnaphthyridine derivatives could be designed as sensitizer (B1316253) or annihilator components in triplet-triplet annihilation upconversion (TTA-UC) systems.
The exploration of phenomena like excited-state intramolecular proton transfer (ESIPT), already noted in related heterocyclic systems, could also lead to the development of new sensors and molecular switches. epdf.pub
Table 4: Comparison of Photophysical Properties
| Property | Known for Benzo[b] researchgate.netresearchgate.netnaphthyridines | Target Advanced Phenomenon | Potential Application |
| Fluorescence | Strong emission in solution and solid state. researchgate.net | Thermally Activated Delayed Fluorescence (TADF) | High-efficiency OLEDs |
| Luminescence Switching | Metal complexes show enhanced emission upon DNA binding. researchgate.net | Photon Upconversion | Deep-tissue bioimaging, solar cells |
Development of Next-Generation Functional Materials
The unique combination of properties inherent in the benzo[b] researchgate.netresearchgate.netnaphthyridine scaffold—including its rigid, planar structure, tunable electronic properties, and ability to coordinate with metals—makes it a prime candidate for a variety of next-generation functional materials.
Chemosensors: Building on their known fluorescence, highly sensitive and selective chemosensors can be developed. researchgate.net By functionalizing the core with specific recognition units, these sensors can be designed to detect metal ions, anions, or biologically important molecules with high fidelity through a clear optical signal (colorimetric or fluorometric).
Organic Electronics: The electroluminescent properties reported for some derivatives indicate their potential for use in organic electronics. researchgate.net As components in OLEDs, they could function as emissive materials or as host or electron-transporting layers. Their high thermal stability, a result of the fused aromatic system, is particularly advantageous for device longevity.
Antimicrobial Materials: Certain 1,8-naphthyridine derivatives have shown potent antibacterial activity. google.comepdf.pub This opens the door to incorporating benzo[b] researchgate.netresearchgate.netnaphthyridine units into polymers or surface coatings to create self-sterilizing materials for medical devices, food packaging, or public surfaces.
The synthesis of larger, fused polycyclic aromatic systems incorporating the benzo[b] researchgate.netresearchgate.netnaphthyridine unit, such as naphtho[g]benzo[b] researchgate.netresearchgate.netnaphthyridines, will further expand the library of available functional materials with unique electronic and optical properties. jchps.com
Table 5: Functional Materials Based on Benzo[b] researchgate.netresearchgate.netnaphthyridine
| Material Type | Key Property | Potential Application | Reference |
| Chemosensors | Fluorescence | Environmental monitoring, medical diagnostics | researchgate.net |
| Organic Electronics | Electroluminescence, charge transport | OLEDs, organic photovoltaics | researchgate.net |
| Antimicrobial Surfaces | Bactericidal activity | Medical implants, decontaminants | google.comepdf.pub |
| Luminescent Probes | Metal coordination, DNA intercalation | Biological imaging, DNA structural analysis | researchgate.net |
Q & A
Q. How are synthetic intermediates validated during multi-step naphthyridine synthesis?
- Methodological Answer:
- In-situ monitoring : Use FT-IR to track carbonyl reductions (e.g., C=O → C-OH at ~1700 cm⁻¹) .
- Isotopic labeling : ¹³C-labeled intermediates confirm regioselectivity in cyclization steps via NMR splitting patterns .
- Crystallographic snapshots : Solve crystal structures of key intermediates (e.g., enolate salts) to verify stereochemical integrity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
